molecular formula C10H7FN2O2 B1314952 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-69-7

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1314952
CAS No.: 879996-69-7
M. Wt: 206.17 g/mol
InChI Key: HJVSMYJDZQWISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVSMYJDZQWISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479729
Record name 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879996-69-7
Record name 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879996-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. This document details a plausible synthetic route, outlines the necessary experimental procedures, and provides expected analytical data for the characterization of the title compound.

Synthesis

The synthesis of this compound can be achieved through a multi-step process commencing with the appropriate substituted acetophenone. A widely utilized and effective strategy involves the Vilsmeier-Haack formylation of a semicarbazone intermediate, followed by oxidation to yield the desired carboxylic acid.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway 3-Fluoroacetophenone 3-Fluoroacetophenone Intermediate_Semicarbazone 3-Fluorophenylacetophenone Semicarbazone 3-Fluoroacetophenone->Intermediate_Semicarbazone Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Intermediate_Semicarbazone NaOAc, EtOH/H2O, Reflux Intermediate_Aldehyde 3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Intermediate_Semicarbazone->Intermediate_Aldehyde Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier_Reagent->Intermediate_Aldehyde Final_Product This compound Intermediate_Aldehyde->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Final_Product

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 3-Fluorophenylacetophenone Semicarbazone

  • To a solution of 3-fluoroacetophenone (1 equivalent) in a mixture of ethanol and water, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude semicarbazone. Recrystallization from ethanol can be performed for further purification if necessary.

Step 2: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • In a fume hood, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with stirring.

  • To this freshly prepared reagent, add the 3-fluorophenylacetophenone semicarbazone (1 equivalent) portion-wise, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. This intermediate can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Suspend the 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.

  • Slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water to the suspension at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. The progress of the oxidation can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, quench any excess permanganate by adding a small amount of ethanol or sodium bisulfite.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3, which will cause the carboxylic acid to precipitate.

  • Filter the white solid, wash with cold water, and dry under vacuum to afford this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Below is a summary of the expected characterization data.

Physical Properties
PropertyExpected Value
Appearance White to off-white solid
Melting Point Expected in the range of 200-220 °C (by analogy to similar structures)
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.18 g/mol
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-fluorophenyl group, the pyrazole proton, and the acidic proton of the carboxylic acid.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 13.5Broad Singlet1H-COOH
~8.3Singlet1HPyrazole C5-H
~7.7 - 7.8Multiplet2HAr-H
~7.4 - 7.5Multiplet1HAr-H
~7.1 - 7.2Multiplet1HAr-H

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 170-COOH
~161 - 164 (d, ¹JCF)Ar C-F
~145 - 150Pyrazole C3
~135 - 140Pyrazole C5
~130 - 132 (d)Ar-CH
~125 - 128Ar C-ipso
~120 - 123 (d)Ar-CH
~115 - 118 (d)Ar-CH
~112 - 115 (d)Ar-CH
~110 - 115Pyrazole C4

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
~3100MediumN-H stretch (pyrazole)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1580, ~1490Medium-StrongC=C and C=N stretching (aromatic and pyrazole rings)
~1250StrongC-F stretch
~1220StrongC-O stretch (carboxylic acid)

2.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
206[M]⁺ (Molecular ion)
189[M - OH]⁺
161[M - COOH]⁺

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Confirmation S1 Step 1: Semicarbazone Formation S2 Step 2: Vilsmeier-Haack Formylation S1->S2 Purification S3 Step 3: Oxidation to Carboxylic Acid S2->S3 Purification C1 Melting Point Determination S3->C1 Final Product C2 ¹H NMR Spectroscopy S3->C2 C3 ¹³C NMR Spectroscopy S3->C3 C4 IR Spectroscopy S3->C4 C5 Mass Spectrometry S3->C5 A3 Purity Assessment C1->A3 A1 Spectral Interpretation C2->A1 C3->A1 C4->A1 A2 Structure Elucidation C5->A2 A1->A2 A2->A3

Figure 2: General workflow for the synthesis and characterization process.

This guide provides a robust framework for the successful synthesis and thorough characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices and to consult relevant literature for further details on the described reactions.

Technical Guide: Physicochemical Properties of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the core physicochemical properties of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of experimental data in public literature for this specific compound, this document outlines standardized experimental protocols for the determination of these key parameters. A representative synthetic route for this class of compounds is also presented.

Core Physicochemical Data

PropertyData
Chemical Name This compound
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.18 g/mol
CAS Number 266938-95-6
Melting Point Data not available
pKa Data not available
Aqueous Solubility Data not available
LogP (Octanol/Water) Data not available

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Melting Point Method [1][2][3][4]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar calibrated digital device.

  • Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range. For unknown compounds, a preliminary rapid heating can be performed to determine an approximate range, followed by a more precise measurement with a slower heating rate.[4]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol or water-DMSO if aqueous solubility is low, to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Alternative Methodology: UV-Vis or NMR Spectroscopy [5][6] The pKa can also be determined by measuring the change in the UV-Vis absorbance spectrum or NMR chemical shifts as a function of pH.[5][6] A series of buffered solutions of varying known pH are prepared, and the spectrum of the compound is recorded in each. The spectral data is then plotted against pH, and the resulting sigmoidal curve is analyzed to find the inflection point, which corresponds to the pKa.[5]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing the absorption and bioavailability of a potential drug candidate.

Methodology: Shake-Flask Method [7]

  • Equilibration: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

  • Agitation: The resulting suspension is agitated in a sealed container at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration through a fine-pore filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method [8]

  • Phase Preparation: 1-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.

  • Analysis: The concentration of the compound in each phase is measured using an appropriate analytical method like HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8][9]

Synthesis Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a general and widely used method for the synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids involves the reaction of a β-ketoester with hydrazine, followed by hydrolysis. A logical workflow for such a synthesis is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl 3-fluorobenzoylacetate D Intermediate Enol Ether A->D B Triethyl orthoformate B->D C Acetic anhydride C->D Catalyst F Ethyl 3-(3-fluorophenyl)-1H-pyrazole-4-carboxylate D->F E Hydrazine hydrate E->F I This compound F->I G Base (e.g., NaOH) G->I Saponification H Acid (e.g., HCl) H->I Acidification

Caption: Representative synthesis workflow for this compound.

References

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

This technical guide provides a detailed overview of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this guide also incorporates information from closely related structural analogs to provide a comprehensive understanding of its potential synthesis, biological activities, and applications.

ParameterValue
CAS Number 879996-69-7
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
Canonical SMILES C1=CC(=CC=C1F)C2=CNNC2=C(O)=O
Physical Description Solid (predicted)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general and robust method for the synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids involves a multi-step process. A widely applicable approach is the Vilsmeier-Haack reaction, which is a versatile method for the formylation of activated aromatic and heterocyclic compounds.[1] Another common route involves the cyclization of a hydrazone precursor.

Below is a representative experimental protocol for the synthesis of a 3-aryl-1H-pyrazole-4-carboxylic acid derivative, which can be adapted for the synthesis of this compound. The synthesis generally proceeds via the formation of a pyrazole-4-carbaldehyde intermediate, followed by oxidation to the carboxylic acid.

Representative Synthesis of a 3-Aryl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction:

  • Reagent Preparation: A Vilsmeier-Haack reagent is typically prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with constant stirring.

  • Reaction with Hydrazone: The appropriate acetophenone hydrazone (in this case, 3-fluoroacetophenone hydrazone) is then added to the freshly prepared Vilsmeier-Haack reagent.

  • Reaction Conditions: The reaction mixture is typically heated at 60-70°C for several hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into crushed ice and neutralized with a base, such as sodium bicarbonate (NaHCO₃), to precipitate the product.

  • Purification: The crude 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from a suitable solvent like ethanol.

Oxidation to Carboxylic Acid:

  • The purified pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an alkaline solution.

  • The reaction mixture is typically stirred at room temperature until the purple color of the permanganate disappears.

  • The manganese dioxide formed is removed by filtration, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • The final product can be further purified by recrystallization.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Core Ring Formation cluster_final Final Product Synthesis start1 3-Fluoroacetophenone inter1 Formation of 3-Fluoroacetophenone Hydrazone start1->inter1 start2 Hydrazine Hydrate start2->inter1 start3 DMF & POCl3 inter2 Vilsmeier-Haack Reagent Preparation start3->inter2 cyclization Vilsmeier-Haack Reaction: Formation of 3-(3-Fluorophenyl) -1H-pyrazole-4-carbaldehyde inter1->cyclization inter2->cyclization oxidation Oxidation of Aldehyde to Carboxylic Acid cyclization->oxidation final_product 3-(3-Fluorophenyl)-1H-pyrazole -4-carboxylic Acid oxidation->final_product

Caption: General synthetic workflow for 3-aryl-1H-pyrazole-4-carboxylic acids.

Potential Biological Activities and Applications

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] While specific biological data for this compound is scarce, the activities of structurally similar compounds suggest its potential as a kinase inhibitor.

Many pyrazole-containing compounds have been developed as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of N,1,3-triphenyl-1H-pyrazole-4-carboxamide have been shown to inhibit Aurora-A kinase with IC₅₀ values in the sub-micromolar range.[3] Furthermore, other pyrazole derivatives have demonstrated potent inhibitory activity against kinases such as FLT3, CDK, and ROCK-II.

Quantitative Data for Structurally Related Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativeAurora-A160[3]
Pyrazole-3-carboxamide derivativeFLT38
Pyrazole-3-carboxamide derivativeCDK2-
Substituted 4-(pyrazol-4-yl)-phenylbenzodioxaneROCK-II~3

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyrazole-based kinase inhibitors, it is plausible that this compound or its derivatives could target signaling pathways crucial for cell proliferation and survival. A potential mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling cascade, such as the MAPK/ERK pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 3-(3-Fluorophenyl)-1H-pyrazole -4-carboxylic acid Derivative Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a fluorinated heterocyclic compound with a confirmed chemical identity. While detailed experimental and biological data for this specific molecule are not widely available, the rich chemistry and diverse biological activities of the pyrazole class of compounds suggest its potential as a valuable building block in drug discovery and development. The synthetic routes are well-established for analogous structures, and its structural features are consistent with those of known kinase inhibitors. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its therapeutic potential, particularly in the context of oncology and inflammatory diseases. Researchers are encouraged to use the provided information as a foundation for designing novel experimental studies.

References

Spectroscopic and Synthetic Profile of Phenyl-Pyrazole Carboxylic Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid and Related Analogues

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from analogous compounds and fundamental principles of spectroscopy.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

¹H NMR Predicted Chemical Shift (ppm) Notes
Pyrazole-H~8.0 - 8.5 (s, 1H)The chemical shift of the proton on the pyrazole ring.
Phenyl-H~7.2 - 7.8 (m, 4H)Complex multiplet for the four protons on the 3-fluorophenyl ring.
Carboxyl-OH>12.0 (br s, 1H)Broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Predicted Chemical Shift (ppm) Notes
Carbonyl-C~165 - 175Carboxylic acid carbonyl carbon.
Phenyl-C (C-F)~160 - 165 (d, ¹JCF ≈ 240-250 Hz)Carbon bearing the fluorine atom, showing a large coupling constant.
Phenyl-C~110 - 140Aromatic carbons of the fluorophenyl ring.
Pyrazole-C~110 - 150Carbons of the pyrazole ring.

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique Predicted Values Notes
IR Spectroscopy
O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding.[1][2]
C=O stretch (Carboxylic Acid)1680-1710 cm⁻¹ (strong)Strong absorption for the carbonyl group.[1]
C=C and C=N stretch1400-1600 cm⁻¹Aromatic and pyrazole ring stretching vibrations.
C-F stretch1000-1300 cm⁻¹Carbon-fluorine bond stretching.
Mass Spectrometry
Molecular Ion [M]⁺ or [M+H]⁺m/z ≈ 208 or 209Calculated for C₁₀H₇FN₂O₂.
FragmentationExpected fragments would involve loss of H₂O, CO, and CO₂ from the carboxylic acid group.

General Experimental Protocols

The synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids typically involves a multi-step process. While a specific protocol for this compound is not detailed in the provided results, a general synthetic route can be inferred from procedures for analogous compounds. A common approach is the Vilsmeier-Haack reaction followed by oxidation.

1. Synthesis of 1-Aryl-2-phenylhydrazone:

  • An appropriately substituted acetophenone (e.g., 3-fluoroacetophenone) is reacted with a hydrazine derivative in a suitable solvent like ethanol, often with an acid catalyst.

2. Vilsmeier-Haack Cyclization to form Pyrazole-4-carbaldehyde:

  • The resulting hydrazone is treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding 3-aryl-1H-pyrazole-4-carbaldehyde.[3]

3. Oxidation to Carboxylic Acid:

  • The pyrazole-4-carbaldehyde is then oxidized to the target carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or chromic acid, under appropriate reaction conditions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

G Figure 1. General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight and Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, etc.) Elucidate Molecular Structure Purification->NMR Interpretation Combined Spectral Data Interpretation MS->Interpretation IR->Interpretation NMR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Figure 1. General Workflow for Spectroscopic Analysis

References

The Multifaceted Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities. This class of heterocyclic compounds, characterized by a five-membered ring with two adjacent nitrogen atoms and an appended carboxylic acid group or its derivative, has been the focus of extensive research. The versatile nature of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. This technical guide provides an in-depth overview of the significant biological activities of pyrazole carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in ongoing research and drug development efforts. Pyrazole and its derivatives are pharmacologically important active scaffolds that possess almost all types of pharmacological activities.[1][2]

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][4][5] The mechanism of action for many of these derivatives involves the inhibition of key enzymes and proteins that are critical for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A primary mechanism through which pyrazole carboxylic acid derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle.[6] Dysregulation of CDK activity is a hallmark of many cancers. Specifically, CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[7] By inhibiting CDK2, pyrazole derivatives can halt the cell cycle at the G1/S checkpoint, preventing the proliferation of cancer cells and inducing apoptosis.[7]

Below is a diagram illustrating the cell cycle regulation by the CDK2/Cyclin E complex and the point of inhibition by pyrazole carboxylic acid derivatives.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Stimuli->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates pRb p-Rb (Phosphorylated) Rb_E2F->pRb E2F E2F (Active) CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene Activates CyclinE_CDK2 Cyclin E-CDK2 Complex (Active) CyclinE_Gene->CyclinE_CDK2 Leads to formation of CyclinE_CDK2->Rb_E2F Further Phosphorylates (Positive Feedback) S_Phase_Entry S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase_Entry Promotes Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->CyclinE_CDK2 Inhibits

Caption: CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of pyrazole carboxylic acid derivatives is commonly evaluated using the MTT assay, with results reported as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 1A549 (Lung)26[8]
Pyrazole Derivative 2MCF-7 (Breast)0.16[8]
Pyrazole Derivative 3HCT116 (Colon)0.39[8]
Pyrazole-benzimidazole hybridMCF-7 (Breast)0.57
Pyrazole-benzimidazole hybridB16-F10 (Melanoma)0.49
Ferrocene-pyrazole hybridHCT-116 (Colon)3.12[9]
Pyrazolo[1,5-a]pyrimidine derivativeHeLa (Cervical)10.41[9]
Pyrazolo[1,5-a]pyrimidine derivativeDU-145 (Prostate)10.77[9]

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.

Mechanism of Action

The precise mechanisms of antimicrobial action for all pyrazole derivatives are not fully elucidated and can vary. However, proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole derivative with nitro groupBacillus cereus128[5]
Pyrazolylthiazole carboxylic acid 2hGram-positive bacteria6.25[10]
Pyrazole derivative 3Escherichia coli0.25[11]
Pyrazole derivative 4Streptococcus epidermidis0.25[11]
Pyrazole derivative 2Aspergillus niger1[11]
Imidazothiadiazole-pyrazole 21cMulti-drug resistant bacteria0.25[2]
Imidazothiadiazole-pyrazole 23hMulti-drug resistant bacteria0.25[2]

Anti-inflammatory Activity

Several pyrazole carboxylic acid derivatives have shown potent anti-inflammatory properties, comparable to commercially available non-steroidal anti-inflammatory drugs (NSAIDs). Many well-known NSAIDs, such as celecoxib, contain a pyrazole core.

Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition is measured.

Compound/DerivativeEdema Inhibition (%)Time Point (hours)Reference
Pyrazolylthiazole carboxylate 1p93.063[10]
Pyrazolylthiazole carboxylic acid 2c89.593[10]
Pyrazolylthiazole carboxylic acid 2n89.59+3[10]
Pyrazoline 4b31.411[12]
Pyrazoline 4c36.781[12]
Pyrazoline 4f40.611[12]
Pyrazolone Derivative 10> Indomethacin4[13]
Pyrazolone Derivative 12> Indomethacin4[13]
Pyrazolone Derivative 16> Indomethacin4[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of the key experimental protocols for synthesizing pyrazole carboxylic acid derivatives and evaluating their biological activities.

General Synthesis of Pyrazole-5-Carboxylic Acid Derivatives

A common and versatile method for synthesizing pyrazole-5-carboxylic acid derivatives is through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[14] This is often followed by ester hydrolysis to yield the carboxylic acid.

Synthesis_Workflow General Synthesis Workflow Start Start: β-Dicarbonyl Compound & Hydrazine Derivative Condensation Cyclocondensation Reaction (e.g., in Ethanol, Acetic Acid) Start->Condensation Ester Pyrazole-5-carboxylate Ester Condensation->Ester Hydrolysis Ester Hydrolysis (e.g., NaOH or LiOH, then acidify) Ester->Hydrolysis Acid Pyrazole-5-carboxylic Acid Hydrolysis->Acid Purification Purification (e.g., Recrystallization, Chromatography) Acid->Purification End Final Product Purification->End MTT_Assay_Workflow MTT Assay Workflow Start Start: Cancer Cell Line Seeding Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) Start->Seeding Incubation1 Incubate for 24h (37°C, 5% CO2) Seeding->Incubation1 Treatment Treat with serial dilutions of Pyrazole Carboxylic Acid Derivative Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Solubilization Remove medium, add DMSO to dissolve formazan crystals Incubation3->Solubilization Reading Measure absorbance (e.g., at 570 nm) Solubilization->Reading Analysis Calculate IC50 value Reading->Analysis

References

The Rise of Pyrazole-3-Carboxylic Acids: A Technical Guide to Their Role as Enzyme Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, pyrazole-3-carboxylic acids have garnered significant attention for their potent and selective inhibition of a wide array of enzymes implicated in various diseases, including cancer, inflammation, and viral infections.[1][3][4] This technical guide provides an in-depth overview of the discovery and development of pyrazole-3-carboxylic acid derivatives as enzyme inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of pyrazole-3-carboxylic acid derivatives has been extensively evaluated against several key enzyme targets. The following tables summarize the quantitative data from various studies, providing a comparative landscape of their efficacy.

Table 1: Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5][6] Pyrazole-3-carboxylic acid derivatives have shown significant promise as inhibitors of various protein kinases.

Compound IDTarget KinaseIC50 / Ki (nM)Reference
8t FLT30.089[7]
CDK20.719[7]
CDK40.770[7]
FN-1501 FLT32.33[7]
CDK21.02[7]
CDK40.39[7]
Compound 30 BRAF (V600E)190[8]
Table 2: Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are involved in pH regulation and are targets for diuretics and anti-glaucoma agents. Certain isoforms are also implicated in cancer.[9][10]

Compound ClassTarget IsozymeKi Range (nM)Reference
Pyrazole-carboxamides hCA I63 - 3368[10]
hCA II7 - 4235[10]
5-Aryl-1H-pyrazole-3-carboxylic acids hCA I & II> 10,000[9]
hCA IX & XII4,000 - 50,000[9]
3H-pyrazol-3-ones (P1-7) hCA I17.4 - 40.7[3]
hCA II16.1 - 55.2[3]
Table 3: Inhibition of Viral and Other Enzymes

The versatility of the pyrazole-3-carboxylic acid scaffold extends to enzymes from viral pathogens and other disease-relevant targets.[11][12]

Compound ID/ClassTarget EnzymeEC50 / IC50 / KiReference
Compound 53 Dengue Virus (DENV) NS2B-NS3 Protease2.2 µM (EC50)[11][12]
Compound 30 DENV-2 (antiviral activity)4.1 µM (EC50)[11][12]
Compound 50 DENV Protease7.9 µM (IC50)[11]
ZIKV Protease8.3 µM (IC50)[11]
WNV Protease32 µM (IC50)[11]
1,5-Diaryl pyrazole-3-carboxamides COX-2/sEH-[1]
Pyrazole [3,4–d] pyridazine derivatives Acetylcholinesterase (AChE)394.77 - 952.93 nM (Ki)[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of drug discovery research. This section outlines the typical protocols used for the synthesis and evaluation of pyrazole-3-carboxylic acid derivatives as enzyme inhibitors.

General Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

A common synthetic route to pyrazole-3-carboxylic acids involves the reaction of a furandione with a hydrazone in a one-step, solvent-less reaction under heating. The resulting pyrazole-3-carboxylic acid can then be converted to its acid chloride, which serves as a versatile intermediate for the synthesis of a variety of carboxamide derivatives by reacting with different amines or sulfonamides.[10]

G cluster_synthesis General Synthetic Workflow Furandione Furandione Heat Heat Furandione->Heat Hydrazone Hydrazone Hydrazone->Heat Pyrazole_Acid Pyrazole-3-Carboxylic Acid Heat->Pyrazole_Acid SOCl2 SOCl2 Pyrazole_Acid->SOCl2 Acid_Chloride Pyrazole-3-Carboxylic Acid Chloride SOCl2->Acid_Chloride Final_Compound Pyrazole-3-Carboxamide Derivative Acid_Chloride->Final_Compound Amine_Sulfonamide Amine or Sulfonamide Amine_Sulfonamide->Final_Compound

A generalized synthetic scheme for pyrazole-3-carboxamide derivatives.
In Vitro Enzyme Inhibition Assay (General Protocol)

The following protocol provides a general framework for determining the inhibitory activity of a compound against a target enzyme. Specific reagents and conditions will vary depending on the enzyme.

  • Enzyme and Substrate Preparation : The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Compound Dilution : Test compounds are serially diluted, typically in DMSO, to create a range of concentrations.

  • Assay Reaction :

    • In a 96-well plate, the assay buffer, cofactors (if required), and the test compound at various concentrations are added.

    • Control wells containing only DMSO (for total enzyme activity) and a known inhibitor (positive control) are included.

    • The enzyme is added to all wells.

    • The plate is incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement : The enzymatic reaction is initiated by adding the substrate to all wells. The rate of product formation or substrate depletion is measured over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[9]

G cluster_assay In Vitro Enzyme Inhibition Assay Workflow Prep_Enzyme Prepare Enzyme and Substrate Add_Reagents Add Buffer, Compound, and Enzyme to 96-well plate Prep_Enzyme->Add_Reagents Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Add_Reagents Incubate Incubate Add_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Activity (e.g., Fluorescence) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50/Ki Measure->Analyze

A typical workflow for an in vitro enzyme inhibition assay.

Signaling Pathways and Logical Relationships

Understanding the biological context in which the target enzyme operates is crucial for rational drug design. The following diagrams illustrate a key signaling pathway targeted by pyrazole-3-carboxylic acid derivatives and the logical flow of a drug discovery program.

Aberrant Kinase Signaling in Cancer

Many pyrazole-3-carboxylic acid derivatives target protein kinases that are components of signaling pathways controlling cell growth, proliferation, and survival. In cancer, these pathways are often hyperactivated.[5]

G cluster_pathway Simplified Kinase Signaling Pathway in Cancer Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor Downstream_Kinases Downstream Kinases (e.g., AKT, ERK) Receptor->Downstream_Kinases Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Inhibitor Pyrazole-3-Carboxylic Acid Derivative Inhibitor->Receptor Inhibitor->Downstream_Kinases

Inhibition of hyperactive kinase signaling by pyrazole derivatives.
Logical Workflow of Drug Discovery

The discovery of novel enzyme inhibitors follows a logical progression from initial identification to lead optimization and preclinical evaluation.

G cluster_discovery Drug Discovery Logical Workflow Screening High-Throughput Screening Hit_ID Hit Identification (e.g., Pyrazole-3-Carboxylic Acids) Screening->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve Potency, Selectivity, PK) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

The logical progression of a drug discovery program.

Conclusion

Pyrazole-3-carboxylic acid derivatives represent a versatile and potent class of enzyme inhibitors with broad therapeutic potential. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and selective inhibitors for a range of enzyme targets.[11][13] The data and protocols presented in this guide underscore the importance of this scaffold in modern drug discovery and provide a valuable resource for researchers in the field. Continued exploration of this chemical space is likely to yield novel clinical candidates for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

Unveiling Therapeutic Avenues for 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide delves into the potential therapeutic targets of the specific derivative, 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. While direct experimental data for this exact compound is limited in publicly accessible literature, this document extrapolates potential targets and mechanisms of action based on robust structure-activity relationship data from closely related analogs. The primary therapeutic areas identified include anti-inflammatory, anticancer, and antifungal applications, with Cyclooxygenase-2 (COX-2), Aurora Kinase B, and Succinate Dehydrogenase (SDH) emerging as key potential targets. This guide provides a comprehensive overview of the quantitative data for analogous compounds, detailed experimental protocols for target evaluation, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Potential Therapeutic Targets and Quantitative Data

Based on the analysis of structurally similar compounds, three primary therapeutic targets have been identified for the 3-phenyl-1H-pyrazole-4-carboxylic acid scaffold. It is important to note that the following quantitative data pertains to analogs and derivatives, and serves as a predictive guide for the potential activity of this compound.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

The 3-phenyl-1H-pyrazole-4-carboxylic acid core is a well-established pharmacophore for the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference Compound
Pyrazole-based benzenesulfonamidesCOX-20.019 - 0.06114.35 - 22.21Celecoxib
Thymol–pyrazole hybridsCOX-20.043 - 0.068151 - 316Celecoxib
Pyrazole–pyridazine hybridsCOX-21.15 - 20.71-Celecoxib
Anticancer Activity: Aurora Kinase B Inhibition and Cellular Proliferation

Derivatives of the pyrazole scaffold have demonstrated significant anticancer activity, with some analogs targeting key cell cycle regulators like Aurora Kinase B. The data below also includes cytotoxic activity against various cancer cell lines.

Compound/Derivative ClassTarget/Cell LineIC50 (µM)Reference Compound
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesAurora-A Kinase0.16-
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesHCT116 (Colon Cancer)0.39-
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesMCF-7 (Breast Cancer)0.46-
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast Cancer)6.45 - 14.97Paclitaxel
Pyrazole-linked benzimidazolesAurora A/B Kinase--
Pyrazole-based compoundsWM266.5 (Melanoma)0.45 - 0.72-
Pyrazole-based compoundsMCF-7 (Breast Cancer)0.97 - 1.31-
Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition

Carboxamide derivatives of pyrazoles are known to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain, leading to potent antifungal effects.

Compound/Derivative ClassFungal SpeciesMIC/EC50 (µg/mL)Reference Compound
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamidesColletotrichum orbiculare-Boscalid
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamidesRhizoctonia solani0.37Carbendazol
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamidesPhytophthora infestans-Boscalid
N-(Substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeae>50% inhibition at 50 µg/mL-

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer (e.g., Tris-HCl)

  • Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in pre-chilled assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture: To each well of a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Detection: Measure the product formation (e.g., prostaglandin H2) over time using a microplate reader at the appropriate wavelength for the chosen detection method.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Dilution (COX-1/COX-2) Add_Reagents Add Buffer, Enzyme, & Compound to Plate Enzyme_Prep->Add_Reagents Compound_Prep Compound Serial Dilution Compound_Prep->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Measure Measure Product Formation Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Calculate_IC50 Determine IC50 Calculate_Inhibition->Calculate_IC50

Workflow for In Vitro COX Inhibition Assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate the IC50 value.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Standardized fungal inoculum

  • RPMI-1640 medium (or other suitable broth)

  • Test compound dissolved in DMSO

  • 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the microtiter plate wells using the broth medium.

  • Inoculation: Add a standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth in the control well (no compound). This can be assessed visually or by measuring the optical density with a microplate reader.[2][3]

Signaling Pathways and Mechanisms of Action

COX-2 Signaling Pathway in Inflammation and Cancer

Cyclooxygenase-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. In cancer, the COX-2/PGE2 pathway promotes tumor growth, angiogenesis, and metastasis.[4][5]

G cluster_stimuli Pro-inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_cox COX-2 Pathway cluster_effects Cellular Effects Cytokines Cytokines (IL-1β, TNF-α) MAPK MAPK Pathway Cytokines->MAPK NFkB NF-κB Pathway Cytokines->NFkB Growth_Factors Growth Factors Growth_Factors->MAPK COX2_Expression COX-2 Gene Expression MAPK->COX2_Expression NFkB->COX2_Expression COX2_Protein COX-2 Protein COX2_Expression->COX2_Protein Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Cancer_Progression Cancer Progression Prostaglandins->Cancer_Progression Inhibitor Pyrazole Inhibitor Inhibitor->COX2_Protein Inhibition

COX-2 Signaling Pathway and Inhibition.

Aurora Kinase B in Cell Cycle Regulation

Aurora Kinase B is a crucial serine/threonine kinase that plays a central role in mitosis, ensuring proper chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target.[6][7]

G cluster_mitosis Mitosis cluster_aurkb Aurora Kinase B Function Prophase Prophase Metaphase Metaphase Prophase->Metaphase Chromosome_Condensation Chromosome Condensation Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Spindle_Assembly Spindle Assembly Checkpoint Cytokinesis Cytokinesis Inhibitor Pyrazole Inhibitor Apoptosis Apoptosis Inhibitor->Apoptosis Leads to Aurora_B Aurora Kinase B Inhibitor->Aurora_B Inhibition Aurora_B->Chromosome_Condensation Aurora_B->Spindle_Assembly Aurora_B->Cytokinesis

Role of Aurora Kinase B in Mitosis.

Succinate Dehydrogenase in Fungal Respiration

Succinate Dehydrogenase (SDH), or Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.[8][9]

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) Ubiquinol Ubiquinol Complex_II->Ubiquinol e- Ubiquinone Ubiquinone ATP_Production ATP Production Ubiquinol->ATP_Production Inhibitor Pyrazole Inhibitor Inhibitor->Complex_II Inhibition Cell_Death Fungal Cell Death Inhibitor->Cell_Death Leads to

Inhibition of Fungal Succinate Dehydrogenase.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents targeting inflammation, cancer, and fungal infections. The data from analogous compounds strongly suggest that key targets for this molecule could include COX-2, Aurora Kinase B, and Succinate Dehydrogenase. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to initiate the biological evaluation of this specific compound. Future research should focus on the synthesis and in vitro testing of this compound against these identified targets to confirm its activity and selectivity. Subsequent studies can then progress to cell-based assays and in vivo models to establish its therapeutic potential. The structural insights and methodologies presented in this guide are intended to accelerate the discovery and development process for this promising class of molecules.

References

Tautomerism in 3-substituted pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tautomerism in 3-Substituted Pyrazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, valued for their versatile biological activities.[1][2][3] A critical, yet often complex, aspect of their chemistry is tautomerism, a phenomenon that significantly influences their physicochemical properties, reactivity, and biological interactions.[1][2] For 3-substituted pyrazoles, annular tautomerism, involving the migration of a proton between the two ring nitrogen atoms, is the most prominent form. The position of this equilibrium is highly sensitive to the electronic nature of the substituent at the C3 position, solvent effects, temperature, and physical state.[1] Understanding and predicting the predominant tautomeric form is paramount for rational drug design, as different tautomers can exhibit distinct hydrogen bonding patterns, dipole moments, and shapes, thereby altering their interaction with biological targets. This guide provides a comprehensive overview of the principles governing tautomerism in 3-substituted pyrazoles, details the experimental and computational methods used for its study, and presents quantitative data to aid researchers in this field.

The Phenomenon of Annular Tautomerism

In N-unsubstituted pyrazoles, the proton on the nitrogen atom can reside on either of the two adjacent nitrogen atoms. When the pyrazole ring is asymmetrically substituted, for instance at the C3 position, this proton exchange leads to two distinct tautomeric forms. This is known as annular tautomerism.[1][4] For a 3-substituted pyrazole, the equilibrium is between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole tautomers.

Caption: Annular tautomerism in 3-substituted pyrazoles.

In addition to annular tautomerism, certain substituents can introduce other forms, such as side-chain tautomerism. For example, 3-hydroxypyrazoles can exist in equilibrium with their pyrazol-3-one form, and 3-aminopyrazoles can theoretically form an imino tautomer, although the amino forms are predominantly observed.[4][5]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is dictated by several interconnected factors.

Substituent Effects

The electronic properties of the substituent at the C3/C5 position are a primary determinant of tautomeric preference. Computational and experimental studies have established a general principle:[1][6]

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -CH₃ stabilize the tautomer where the substituent is at the C3 position. These groups donate electron density to the ring, favoring the adjacent pyrrole-like NH group.[1][7]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -COOH, and -CF₃ favor the tautomer where the substituent is at the C5 position.[1][6] This places the EWG further from the acidic NH proton and adjacent to the more basic, pyridine-like nitrogen atom.

SubstituentEffects cluster_EDG Electron-Donating Group (EDG) at C3 (e.g., -NH2, -OH) cluster_EWG Electron-Withdrawing Group (EWG) at C3 (e.g., -NO2, -CF3) Start 3(5)-Substituted Pyrazole EDG_Node Favors 3-Substituted Tautomer Start->EDG_Node Stabilizes adjacent pyrrole-like NH EWG_Node Favors 5-Substituted Tautomer Start->EWG_Node Places EWG adjacent to basic pyridine-like N

Caption: Influence of substituent electronic effects on tautomer stability.

Solvent Effects

The solvent environment plays a crucial role in stabilizing or destabilizing tautomers through intermolecular interactions, particularly hydrogen bonding.[1]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, actively participating in intermolecular proton transfer and lowering the energy barrier between tautomers.[1] They can shift the equilibrium by preferentially solvating one tautomer over the other.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are hydrogen bond acceptors. Their influence is significant, and DMSO, in particular, is known to slow the proton exchange rate sufficiently to allow for the observation of distinct tautomers by NMR.[1]

  • Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In these solvents, pyrazoles tend to self-associate, forming dimers or other oligomers through intermolecular hydrogen bonds.[5][8] This self-association can favor a specific tautomer. For instance, 1-phenyl-1H-pyrazol-3-ol exists predominantly as a hydrogen-bonded dimer in CDCl₃.[5]

Physical State and Temperature

In the solid state, the crystal packing forces lock the molecule into a single, specific tautomeric form, which can be unambiguously identified by X-ray crystallography.[1][5][9] This solid-state structure may not be the most stable tautomer in solution. Temperature also affects the equilibrium; low-temperature NMR studies are often employed to slow the rate of proton exchange to the point where signals from individual tautomers can be resolved and quantified.[1][9]

Quantitative Data on Tautomeric Equilibria

The relative stability of tautomers is often quantified by the equilibrium constant (KT) and the difference in Gibbs free energy (ΔG).

Table 1: Influence of Substituents on Tautomer Stability of 3(5)-Substituted Pyrazoles.

Substituent (R) Favored Tautomer Method Conditions Key Findings & Reference
-NH₂ 3-Amino DFT (B3LYP) Gas Phase 3-amino tautomer is more stable by ~10.7 kJ/mol.[7]
-NH₂ (4-CN) 3-Amino NMR, X-ray, DFT DMSO-d₆, Solid Both tautomers observed in DMSO; only 3-amino form in solid state.[10]
-OH 3-Hydroxy X-ray, NMR Solid, CDCl₃ Predominantly exists as the 3-hydroxy tautomer, forming dimers.[5][8]
-Phenyl 3-Phenyl Low-Temp. NMR THF Mixture rich in the 3-phenyl tautomer.[9]
-CF₃ 3-CF₃ NMR, DFT Solution Tautomer with CF₃ at C3 is more stable.[1]
-COOH 5-Carboxy DFT Gas Phase The 5-substituted tautomer is favored.[6]

| -NO₂ | 5-Nitro | X-ray, DFT | Solid, Gas Phase | The 5-nitro tautomer is more stable.[1][11] |

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[1][12]

  • Objective: To identify and quantify the tautomers present in solution.

  • Methodology:

    • Sample Preparation: Dissolve the 3-substituted pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, THF-d₈). DMSO-d₆ is often preferred as it can slow down proton exchange.

    • ¹H and ¹³C NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature. In cases of rapid exchange, averaged signals for the C3 and C5 carbons and their attached protons will be observed.[1]

    • Low-Temperature NMR: If exchange is fast, lower the temperature of the NMR probe incrementally (e.g., from 298 K down to 180 K) until the exchange slows on the NMR timescale. At this point, the broad, averaged signals will resolve into sharp, distinct signals for each tautomer.

    • Signal Assignment: Use 2D NMR techniques (HSQC, HMBC, NOESY) to unambiguously assign the signals to the 3-substituted and 5-substituted tautomers. For example, a NOE correlation between the pyrazole N-H proton and the substituent can confirm its relative position.[11]

    • Quantification: Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations and calculate the equilibrium constant (KT).

  • ¹⁵N NMR: This technique is highly sensitive to the local electronic environment of the nitrogen atoms. The "pyrrole-like" (N-H) and "pyridine-like" (N) nitrogens have distinct chemical shifts, allowing for clear differentiation between tautomers.[1][5][8]

NMR_Workflow A Prepare Sample (e.g., in DMSO-d6) B Acquire NMR at Room Temp A->B C Observe Signals B->C D Averaged, Broad Signals (Fast Exchange) C->D If E Distinct, Sharp Signals (Slow Exchange) C->E If F Lower Temperature D->F G Assign Signals (2D NMR) E->G F->B H Integrate & Quantify (Calculate KT) G->H

Caption: Experimental workflow for NMR analysis of pyrazole tautomerism.

X-ray Crystallography

This method provides definitive structural information in the solid state.

  • Objective: To determine the precise tautomeric form and intermolecular interactions in a crystal.

  • Methodology:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

    • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to determine the electron density map. Refine the atomic positions to generate a final, unambiguous 3D model of the molecule.[5][8] The position of the hydrogen atom on the pyrazole nitrogen will definitively identify the tautomer present in the crystal lattice.[9][11]

Computational Chemistry

Theoretical calculations are invaluable for predicting tautomer stabilities and complementing experimental data.

  • Objective: To calculate the relative energies of tautomers and predict the equilibrium position.

  • Methodology:

    • Structure Building: Build the 3D structures of all possible tautomers in silico.

    • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[1][7][13]

    • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

    • Energy Calculation: Calculate the single-point energies of the optimized structures. Solvation effects can be included using a continuum solvent model like the Polarizable Continuum Model (PCM) to better simulate solution-phase behavior.[14]

    • Analysis: Compare the final Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower energy is predicted to be the more stable and abundant form. The energy difference can be used to calculate a theoretical KT.

Computational_Workflow A Build Tautomer Structures In Silico B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Calculate Solvated Energies (PCM) B->E D Confirm Energy Minima C->D F Compare Gibbs Free Energies (ΔG) E->F G Predict Most Stable Tautomer and KT F->G

Caption: Workflow for the computational study of pyrazole tautomerism.

Implications for Drug Development

The tautomeric state of a pyrazole-containing drug candidate is not a trivial structural detail. It directly impacts:

  • Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns, which can lead to vastly different binding affinities and orientations within a protein active site.

  • Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), solubility, and membrane permeability, all of which are critical for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Intellectual Property: Different tautomers of the same compound can be considered distinct chemical entities, which has significant implications for patent claims.

Conclusion

The tautomerism of 3-substituted pyrazoles is a complex equilibrium governed by a subtle interplay of substituent electronics, solvent interactions, and physical state. For professionals in drug discovery and development, a thorough characterization of the tautomeric behavior of any pyrazole-based lead compound is essential. A multi-faceted approach, combining high-level computational analysis with rigorous experimental validation through NMR spectroscopy and X-ray crystallography, is the most reliable strategy to confidently determine tautomeric preferences. This understanding is fundamental to establishing accurate structure-activity relationships (SAR) and optimizing compounds for therapeutic success.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 3,4-Disubstituted-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Disubstituted-1H-pyrazoles are a pivotal class of heterocyclic compounds frequently encountered in medicinal chemistry and materials science. Their versatile biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, have established them as privileged scaffolds in drug discovery.[1] The precise control of substituent placement on the pyrazole ring is crucial for modulating their pharmacological profiles. This document provides detailed application notes and experimental protocols for several modern and efficient methods for the regioselective synthesis of 3,4-disubstituted-1H-pyrazoles.

Synthetic Strategies Overview

The regioselective synthesis of 3,4-disubstituted pyrazoles can be broadly achieved through several key strategies, including multicomponent reactions, cycloaddition reactions, and condensations involving functionalized precursors. These methods offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Hydrazines Hydrazines Condensation Condensation Hydrazines->Condensation Multicomponent Reaction Multicomponent Reaction Hydrazines->Multicomponent Reaction 1,3-Dicarbonyls 1,3-Dicarbonyls 1,3-Dicarbonyls->Condensation Alkynes Alkynes Cycloaddition Cycloaddition Alkynes->Cycloaddition Diazo Compounds Diazo Compounds Diazo Compounds->Cycloaddition Epoxides Epoxides Epoxides->Condensation Iodochromones Iodochromones Iodochromones->Multicomponent Reaction Arylboronic Acids Arylboronic Acids Arylboronic Acids->Multicomponent Reaction 3,4-Disubstituted-1H-Pyrazoles 3,4-Disubstituted-1H-Pyrazoles Condensation->3,4-Disubstituted-1H-Pyrazoles Cycloaddition->3,4-Disubstituted-1H-Pyrazoles Multicomponent Reaction->3,4-Disubstituted-1H-Pyrazoles

Method 1: Sc(OTf)₃-Mediated One-Pot Synthesis from Epoxides and Hydrazine

This method provides a straightforward approach to 3,4-disubstituted 1H-pyrazoles from readily available epoxides and hydrazine, utilizing a scandium triflate catalyst.[2] The reaction proceeds through an intermediate pyrazoline, which is subsequently oxidized to the corresponding pyrazole.

Experimental Protocol
  • Reaction Setup: To a solution of the epoxide (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) in a round-bottom flask, add Sc(OTf)₃ (5-10 mol%).

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Oxidation: Upon completion of the initial reaction, add N-bromosuccinimide (NBS) (1.1 mmol) to the mixture to facilitate the oxidation of the intermediate pyrazoline to the pyrazole.[2]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryEpoxide SubstrateProductYield (%)
1Styrene Oxide3-Phenyl-1H-pyrazole85
2Propylene Oxide3-Methyl-1H-pyrazole78
3Cyclohexene Oxide4,5,6,7-Tetrahydro-1H-indazole82

(Yields are representative and may vary based on specific substrates and reaction conditions.)

G Epoxide Epoxide Pyrazoline Intermediate Pyrazoline Intermediate Epoxide->Pyrazoline Intermediate Hydrazine Hydrazine Hydrazine->Pyrazoline Intermediate Sc(OTf)3 Sc(OTf)3 Sc(OTf)3->Pyrazoline Intermediate Catalyst 3,4-Disubstituted Pyrazole 3,4-Disubstituted Pyrazole Pyrazoline Intermediate->3,4-Disubstituted Pyrazole NBS NBS NBS->3,4-Disubstituted Pyrazole Oxidant

Method 2: [3+2] Cycloaddition of α-Diazoesters and Ynones

The [3+2] cycloaddition reaction between α-diazoesters and ynones, catalyzed by a Lewis acid such as Al(OTf)₃, offers a highly regioselective route to polysubstituted pyrazoles.[3] This cascade reaction involves cycloaddition, a 1,5-ester shift, a 1,3-H shift, and an N-H insertion process.

Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the ynone (1.0 mmol) in a dry solvent like dichloromethane (DCM) (5 mL).

  • Catalyst Addition: Add Al(OTf)₃ (10 mol%) to the solution and stir for 10 minutes at room temperature.

  • Addition of Diazo Compound: Slowly add a solution of the alkyl α-diazoacetate (1.2 mmol) in DCM (2 mL) to the reaction mixture over 30 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench it with water and extract the product with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Data Presentation
EntryYnoneα-DiazoacetateProductYield (%)
11-Phenyl-2-propyn-1-oneEthyl 2-diazopropanoateEthyl 5-benzoyl-3-methyl-1H-pyrazole-4-carboxylate92
21,3-Diphenyl-2-propyn-1-oneMethyl 2-diazoacetateMethyl 5-benzoyl-3-phenyl-1H-pyrazole-4-carboxylate85
31-(Thiophen-2-yl)-2-propyn-1-oneEthyl 2-diazopropanoateEthyl 3-methyl-5-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate88

(Yields are representative and may vary based on specific substrates and reaction conditions.)[3]

G Ynone Ynone Cycloaddition Cycloaddition Ynone->Cycloaddition a-Diazoester a-Diazoester a-Diazoester->Cycloaddition Al(OTf)3 Al(OTf)3 Al(OTf)3->Cycloaddition Catalyst Rearrangement Cascade Rearrangement Cascade Cycloaddition->Rearrangement Cascade 4-Substituted Pyrazole 4-Substituted Pyrazole Rearrangement Cascade->4-Substituted Pyrazole

Method 3: Sequential Suzuki Coupling and Condensation of Iodochromones

This three-component method provides access to 3,4-diarylpyrazoles through a sequential Suzuki coupling of iodochromones with arylboronic acids, followed by a condensation reaction with hydrazine.[4][5][6]

Experimental Protocol
  • Suzuki Coupling: In a reaction vessel, combine the iodochromone (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., dioxane/water).

  • Reaction Heating: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 90 °C) until the starting material is consumed (monitored by TLC).

  • Condensation: After cooling the reaction mixture to room temperature, add hydrazine hydrate (1.5 mmol) and continue stirring. The reaction may require further heating.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Data Presentation
EntryIodochromoneArylboronic AcidProductYield (%)
13-Iodo-4H-chromen-4-onePhenylboronic acid3-Phenyl-4-(2-hydroxyphenyl)-1H-pyrazole95
23-Iodo-4H-chromen-4-one4-Methoxyphenylboronic acid4-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole89
33-Iodo-4H-chromen-4-one4-Fluorophenylboronic acid3-(4-Fluorophenyl)-4-(2-hydroxyphenyl)-1H-pyrazole92

(Yields are representative and may vary based on specific substrates and reaction conditions.)[6]

G Iodochromone Iodochromone Suzuki Coupling Suzuki Coupling Iodochromone->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Intermediate Intermediate Suzuki Coupling->Intermediate Condensation Condensation Intermediate->Condensation Hydrazine Hydrazine Hydrazine->Condensation 3,4-Diarylpyrazole 3,4-Diarylpyrazole Condensation->3,4-Diarylpyrazole

Conclusion

The methods detailed in these application notes represent robust and regioselective strategies for the synthesis of 3,4-disubstituted-1H-pyrazoles. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. These protocols provide a solid foundation for researchers to access this important class of heterocyclic compounds for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Coupling of Pyrazole Carboxylic Acids with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a pyrazole carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry and drug development. The resulting pyrazole carboxamide scaffold is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] The versatility of the pyrazole ring, with its capacity for substitution and its ability to engage in various non-covalent interactions, makes it an attractive moiety for the design of targeted therapeutics.

This document provides detailed application notes and experimental protocols for the efficient coupling of pyrazole carboxylic acids with a diverse range of amines. It is intended to serve as a practical guide for researchers in the synthesis and optimization of pyrazole-based compounds.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Several factors influence this decision, including the steric and electronic properties of the substrates, potential for side reactions, and cost. Below is a summary of commonly used coupling reagents with representative yields reported in the literature for the synthesis of pyrazole amides and structurally related heteroaromatic amides.

Coupling Reagent/SystemPyrazole Carboxylic Acid SubstrateAmine SubstrateSolventBaseYield (%)Reference
EDC/HOBt 1-Trityl-1H-pyrazole-4-carboxylic acidVarious aminesDMFDIPEA60-85%[2][3]
HATU 1H-Pyrazole-3-carboxylic acidVarious aminesDMFDIPEA80-95%[4]
DCC/DMAP 5-Bromothiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amineDCM-Low (12%)[5]
PyBOP N-protected amino acidsAminesDMFDIPEAHigh[6]
MsCl/NMI Aryl/Heteroaryl carboxylic acidsElectron deficient pyrazine amines-NMIModerate to Excellent[7]

Note: Yields are highly substrate- and condition-dependent. The data presented here are for illustrative purposes and may not be directly comparable across different reaction systems.

Experimental Protocols

Detailed methodologies for two of the most common and effective coupling protocols are provided below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is widely used due to its reliability, mild reaction conditions, and the water-solubility of the urea byproduct derived from EDC, which simplifies purification.[2][3]

Materials:

  • Pyrazole carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2-1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyrazole carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (or DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 equiv) and DIPEA (2.5 equiv).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization in chiral compounds.[4]

Materials:

  • Pyrazole carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1-1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) to the mixture and stir for an additional 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow for Pyrazole Carboxamide Synthesis

G cluster_prep Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis start Start acid Pyrazole Carboxylic Acid start->acid amine Amine start->amine reagents Coupling Reagents & Base start->reagents dissolve Dissolve Acid in Anhydrous Solvent acid->dissolve add_reagents Add Amine, Coupling Reagents, and Base amine->add_reagents reagents->add_reagents dissolve->add_reagents stir Stir at RT or 0°C to RT add_reagents->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for the synthesis of pyrazole carboxamides.

Signaling Pathway: Inhibition of PI3K/AKT/mTOR by a Pyrazole-Based Inhibitor

Many pyrazole carboxamide derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] A prominent example is the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival.[8][9][10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazole-based inhibitor.

References

Application Notes and Protocols for Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral activity of pyrazole-3-carboxylic acid derivatives against the Dengue virus (DENV). The included protocols and data are intended to guide researchers in the evaluation and development of this class of compounds as potential therapeutic agents.

Introduction

Dengue virus, a member of the Flavivirus genus, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4). The DENV NS2B-NS3 protease is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral drug development.[1][2] Pyrazole-3-carboxylic acid derivatives have emerged as a promising class of DENV NS2B-NS3 protease inhibitors.[3][4][5][6] These compounds have demonstrated potent antiviral activity against DENV-2 in cellular assays, with favorable pharmacokinetic properties and low cytotoxicity.[3][7]

Data Presentation

The antiviral activity and cytotoxicity of representative pyrazole-3-carboxylic acid derivatives are summarized in the tables below. This data has been compiled from various studies to provide a comparative overview.

Table 1: Antiviral Activity of Pyrazole-3-Carboxylic Acid Derivatives against DENV-2

Compound IDDENV-2 EC50 (µM)DENV Protease IC50 (µM)Assay TypeReference
8 -6.5Biochemical[3][4]
11 -14Biochemical[3][4]
17 9.7-Reporter Gene Assay[3][4]
50 -7.9Biochemical[3][4]
Lead Compound 4.12.2Antiviral Assay / Reporter Gene Assay[3][5][6][7]

Table 2: Cytotoxicity of Pyrazole-3-Carboxylic Acid Derivatives

Compound IDCC50 (µM) in HeLa CellsAssay MethodReference
8-17 >50Not specified[3][4]
50 CytotoxicNot specified[3]

Experimental Protocols

Detailed protocols for the key experiments cited in the evaluation of pyrazole-3-carboxylic acid derivatives are provided below.

Protocol 1: DENV NS2B-NS3 Protease Inhibition Assay (Biochemical Assay)

This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of compounds against the purified DENV NS2B-NS3 protease.

Materials:

  • Purified recombinant DENV NS2B-NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100

  • Test compounds (pyrazole-3-carboxylic acid derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., a known protease inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction:

    • Add 2 µL of the diluted test compound or control to each well of the 96-well plate.

    • Add 88 µL of Assay Buffer containing the DENV NS2B-NS3 protease to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 10 µL of the fluorogenic peptide substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Protocol 2: DENV Reporter Gene Assay in HeLa Cells

This cell-based assay utilizes a reporter virus (e.g., expressing luciferase or a fluorescent protein) to quantify viral replication and determine the half-maximal effective concentration (EC50) of the test compounds.

Materials:

  • HeLa cells

  • DENV reporter virus (e.g., DENV-2 with a luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • 96-well white, clear-bottom microplates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate at 37°C with 5% CO2 overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the culture medium from the cells and add the diluted compounds.

  • Virus Infection: Immediately infect the cells with the DENV reporter virus at a multiplicity of infection (MOI) of 0.5.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48 hours.

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase readings to the DMSO-treated virus control (100% replication) and a mock-infected control (0% replication).

    • Plot the percentage of viral replication against the logarithm of the compound concentration.

    • Determine the EC50 value using a non-linear regression analysis.

Protocol 3: Cytotoxicity Assay (MTT Assay) in HeLa Cells

This protocol determines the half-maximal cytotoxic concentration (CC50) of the test compounds to assess their safety profile.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate as described in Protocol 2.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48 hours (to match the duration of the antiviral assay).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the DMSO-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the CC50 value using a non-linear regression analysis.

Visualizations

Mechanism of Action: Inhibition of DENV NS2B-NS3 Protease

The following diagram illustrates the mechanism of action of pyrazole-3-carboxylic acid derivatives as inhibitors of the DENV NS2B-NS3 protease, a critical step in the viral replication cycle.

DENV_Protease_Inhibition cluster_virus Dengue Virus Replication Cycle cluster_drug Inhibition by Pyrazole-3-Carboxylic Acid Derivatives Polyprotein DENV Polyprotein NS2B_NS3 NS2B-NS3 Protease Complex Polyprotein->NS2B_NS3 Cleavage Site Viral_Proteins Mature Viral Proteins NS2B_NS3->Viral_Proteins Proteolytic Cleavage Inhibition Inhibition Replication Viral Replication Viral_Proteins->Replication Pyrazole_Derivative Pyrazole-3-Carboxylic Acid Derivative Pyrazole_Derivative->NS2B_NS3

Caption: Inhibition of DENV NS2B-NS3 protease by pyrazole-3-carboxylic acid derivatives.

Experimental Workflow: Antiviral Compound Screening

The following diagram outlines the general workflow for screening and characterizing antiviral compounds against the Dengue virus.

Antiviral_Screening_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Assay (NS2B-NS3 Protease Inhibition) IC50 Determination Start->Biochemical_Assay Cell_Based_Assay Cell-Based Reporter Assay (DENV Replication) EC50 Determination Biochemical_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CC50 Determination Cell_Based_Assay->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR_Studies Low Toxicity & Potent Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: Workflow for antiviral drug discovery against Dengue virus.

References

Application Notes and Protocols: Development of Pyrazole Carboxamides as Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of pyrazole carboxamides as potent fungicides. This document includes a summary of their fungicidal activity, detailed experimental protocols for their synthesis and evaluation, and a description of their mechanism of action.

Introduction

Pyrazole carboxamide derivatives represent a significant class of fungicides, with many commercialized products effectively controlling a broad spectrum of phytopathogenic fungi.[1] Their primary mode of action involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain (Complex II).[2][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular energy production, ultimately leading to fungal cell death.[2][4] Ongoing research focuses on synthesizing novel derivatives with improved efficacy, broader antifungal spectra, and lower toxicity.[5][6]

Data Presentation: Fungicidal Activity of Novel Pyrazole Carboxamides

The following tables summarize the in vitro fungicidal activity (EC50 values in µg/mL or mg/L) of various pyrazole carboxamide derivatives against several plant pathogens. Lower EC50 values indicate higher fungicidal activity.

Table 1: Fungicidal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives [1]

CompoundAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
7af --------
7bc --------
7bg 11.227.9327.434.99
7bh 24.7625.486.995.93
7bi 21.019.0832.407.69
7ai 2.243.2110.290.37
Carbendazol (Control) 0.990.960.961.00
Note: "--" indicates an inhibition percentage lower than 50% at 100 µg/mL.[1][7]

Table 2: Fungicidal Activity of Pyrazole Carboxamide Thiazole Derivatives [5]

CompoundValsa mali (EC50 in mg/L)Rhizoctonia solani (EC50 in mg/L)
6i 1.77Not Reported
19i 1.97Not Reported
23i Not Reported3.79
Boscalid (Control) 9.19Not Reported

Table 3: Fungicidal Activity of Pyrazole-4-Carboxamides with an Ether Group [6]

CompoundRhizoctonia solani (EC50 in µg/mL)
7d 0.046
12b 0.046
Boscalid (Control) 0.741
Fluxapyroxad (Control) 0.103

Table 4: Fungicidal Activity of Pyrazole Carboxamides with a Diarylamine Scaffold [3][4]

CompoundRhizoctonia solani (in vitro EC50 in mg/L)Rhizoctonia solani (in vivo EC50 in mg/L)
SCU3038 0.0160.95
SCU2028 0.022Not Reported
Fluxapyroxad (Control) 0.0332.29
Thifluzamide (Control) Not Reported1.88

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole Carboxamide Derivatives

This protocol outlines a common synthetic route for preparing pyrazole carboxamide derivatives.[1]

Step 1: Synthesis of 2-Ethoxymethylene Acetoacetic Ester Derivatives

  • Dissolve acetoacetic ester and triethyl orthoformate in acetic anhydride.

  • Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude 2-ethoxymethylene acetoacetic ester derivative.

Step 2: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

  • React the 2-ethoxymethylene acetoacetic ester derivative with hydrazine hydrate.

  • The reaction typically proceeds at room temperature or with gentle heating.

  • Purify the resulting ethyl 1H-pyrazole-4-carboxylate by recrystallization or column chromatography.

Step 3: Synthesis of Pyrazole Acid Chlorides

  • Reflux the corresponding pyrazole carboxylic acid in thionyl chloride for approximately 8 hours.[1]

  • After the reaction is complete, remove the excess thionyl chloride by distillation to yield the pyrazole acid chloride.

Step 4: Synthesis of Final Pyrazole Carboxamide Derivatives

  • Dissolve the desired amine derivative and a base (e.g., K2CO3) in an anhydrous solvent such as tetrahydrofuran (THF).[1]

  • Cool the solution to approximately 5°C.

  • Slowly add a solution of the pyrazole acid chloride in anhydrous THF to the cooled amine solution.

  • Allow the reaction to proceed at room temperature until the pyrazole acid chloride is consumed, as monitored by TLC.

  • Filter the reaction mixture to remove any inorganic salts.

  • Distill off the solvent. The crude product can then be purified by recrystallization or column chromatography.

  • Characterize the final compounds using techniques such as IR, 1H-NMR, and mass spectrometry.[1][8]

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Acid Chloride Formation cluster_3 Step 4: Amide Formation acetoacetic_ester Acetoacetic Ester + Triethyl Orthoformate reflux_anhydride Reflux in Acetic Anhydride acetoacetic_ester->reflux_anhydride ethoxymethylene_ester 2-Ethoxymethylene Acetoacetic Ester reflux_anhydride->ethoxymethylene_ester hydrazine Hydrazine Hydrate ethoxymethylene_ester->hydrazine Reaction pyrazole_carboxylate Ethyl 1H-pyrazole-4-carboxylate hydrazine->pyrazole_carboxylate pyrazole_acid Pyrazole Carboxylic Acid pyrazole_carboxylate->pyrazole_acid Hydrolysis thionyl_chloride Reflux with Thionyl Chloride pyrazole_acid->thionyl_chloride acid_chloride Pyrazole Acid Chloride thionyl_chloride->acid_chloride reaction Reaction at 5°C to RT acid_chloride->reaction amine Amine Derivative + K2CO3 in THF amine->reaction final_product Pyrazole Carboxamide reaction->final_product

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol is used to determine the efficacy of the synthesized compounds in inhibiting fungal growth in a laboratory setting.[1][8]

  • Preparation of Stock Solutions: Dissolve the test compounds and a positive control fungicide (e.g., carbendazol, boscalid) in a suitable solvent like acetone to prepare a stock solution (e.g., 100 µg/mL).[1] Use the solvent alone as a negative control.

  • Preparation of Growth Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Incorporation of Test Compounds: While the PDA medium is still molten (around 50-60°C), add the appropriate volume of the stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the colony in the negative control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the negative control and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: To determine the EC50 value (the concentration that causes 50% inhibition), test a series of concentrations for each compound. The EC50 values are then calculated by probit analysis.

G start Start prep_solutions Prepare Compound Stock Solutions start->prep_solutions incorporate Incorporate Compounds into Molten PDA prep_solutions->incorporate prep_media Prepare and Sterilize PDA Medium prep_media->incorporate pour_plates Pour into Petri Dishes incorporate->pour_plates inoculate Inoculate with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Values calculate->ec50

Caption: Experimental workflow for the in vitro antifungal activity assay.

Mechanism of Action: SDH Inhibition

The primary mechanism of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[2][3]

  • Binding to SDH: The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[5][6] This binding is often stabilized by hydrogen bonds and other interactions with key amino acid residues.[5]

  • Inhibition of Electron Transport: By blocking the Q-site, the fungicide prevents the transfer of electrons from succinate to ubiquinone.

  • Disruption of TCA Cycle: This blockage inhibits the oxidation of succinate to fumarate in the TCA cycle.[3]

  • Energy Depletion: The disruption of the electron transport chain severely impairs ATP production, leading to a depletion of cellular energy.[2]

  • Fungal Cell Death: The lack of energy and the disruption of essential metabolic pathways ultimately result in the death of the fungal pathogen.[2]

Some studies have also observed morphological changes in fungi treated with these compounds, such as damage to cell walls and membranes, and abnormal mitochondrial morphology, which are consequences of this primary mechanism of action.[4][5]

G cluster_0 Mitochondrial Respiration succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- transfer inhibition Inhibition qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii atp_synthesis ATP Synthesis complex_iii->atp_synthesis ... pyrazole Pyrazole Carboxamide Fungicide pyrazole->sdh disruption Disruption of TCA Cycle & ATP Production inhibition->disruption death Fungal Cell Death disruption->death

References

Application Notes and Protocols for 3-(Fluorophenyl)-1H-pyrazole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research on the specific compound 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in cancer cell line studies, this document provides data and protocols for structurally related fluorophenyl-pyrazole derivatives. The information herein is intended to serve as a reference for researchers interested in the potential anticancer activities of this class of compounds.

I. Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. The incorporation of a fluorophenyl moiety can enhance the metabolic stability and cell permeability of these compounds, potentially leading to improved therapeutic efficacy. This document outlines the application of fluorophenyl-pyrazole derivatives in cancer cell line studies, summarizing their cytotoxic effects and providing detailed experimental protocols for their evaluation. The data presented is based on studies of close structural analogs.

II. Quantitative Data Summary

The cytotoxic activities of several fluorophenyl-pyrazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Exposure Time (hours)Reference CompoundReference IC50 (µM)
3-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-26.78Not SpecifiedDoxorubicinNot Specified
3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Analog)[1]MDA-MB-46814.9724Paclitaxel49.90
3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Analog)[1]MDA-MB-4686.4548Paclitaxel25.19
3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Analog)[1]AGO1522 (Normal)28.7424--

III. Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures used in the evaluation of pyrazole derivatives.[1]

A. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells (e.g., MDA-MB-468) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed 7.5 x 10³ cells per well in a 96-well plate and allow them to attach overnight at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment:

    • Prepare stock solutions of the pyrazole derivative in dimethyl sulfoxide (DMSO).

    • On the day of treatment, dilute the stock solution with culture medium to achieve final concentrations ranging from 3 to 100 µM.[1] The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

    • Incubate the plates for 24 and 48 hours.

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in cells treated with the test compound.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the pyrazole derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour of staining.

    • Use appropriate software to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

IV. Signaling Pathways and Mechanisms of Action

Studies on pyrazole derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis. One of the proposed mechanisms involves the generation of Reactive Oxygen Species (ROS), which in turn activates the intrinsic apoptotic pathway.[1]

A. ROS Generation and Caspase-3 Activation

Treatment of cancer cells with certain pyrazole derivatives has been shown to increase intracellular ROS levels. This oxidative stress can lead to mitochondrial dysfunction and the release of cytochrome c, which subsequently activates the caspase cascade, culminating in the activation of effector caspases like caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates and leading to cell death.[1]

V. Visualizations

A. Experimental Workflow for Cytotoxicity and Apoptosis Assessment

G Experimental Workflow cluster_0 Cell Viability (MTT Assay) cluster_1 Apoptosis Analysis (Flow Cytometry) A Seed Cancer Cells B Treat with Pyrazole Derivative A->B C Add MTT Reagent B->C F Treat Cells at IC50 B->F Use IC50 for Apoptosis Assay D Measure Absorbance C->D E Calculate IC50 D->E G Stain with Annexin V/PI F->G H Analyze by Flow Cytometry G->H I Quantify Apoptotic Cells H->I

Caption: Workflow for evaluating the cytotoxicity and apoptotic effects of pyrazole derivatives.

B. Proposed Signaling Pathway for Apoptosis Induction

G Proposed Apoptosis Induction Pathway compound Fluorophenyl-Pyrazole Derivative ros Increased ROS Generation compound->ros mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This structural motif is present in numerous compounds targeting various enzymes and cellular pathways, showing promise in therapeutic areas such as oncology, infectious diseases, and metabolic disorders. High-throughput screening (HTS) of pyrazole carboxylic acid libraries is a critical step in identifying novel lead compounds for drug discovery.

These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the evaluation of pyrazole carboxylic acid libraries. The protocols are designed to be robust, reproducible, and adaptable to standard HTS platforms.

Section 1: Biochemical Assays for Enzyme Inhibitors

Biochemical assays are fundamental in HTS to identify direct interactions between compounds and purified target enzymes. Here, we focus on two exemplary enzyme targets for which pyrazole carboxylic acids have shown inhibitory activity: Carbonic Anhydrase IX (a key enzyme in tumor hypoxia) and L-2-Hydroxy Acid Oxidase (involved in metabolism).

Target 1: Carbonic Anhydrase IX (CA IX) - Stopped-Flow CO2 Hydrase Assay

Principle: This assay measures the inhibition of the CA IX-catalyzed hydration of carbon dioxide (CO2). The reaction produces protons, leading to a pH change in a weakly buffered solution. A pH indicator dye is used to monitor this change, and the rate of color change is measured using a stopped-flow spectrophotometer. Inhibitors of CA IX will slow down the rate of this reaction.

Experimental Protocol:

Materials:

  • Recombinant human Carbonic Anhydrase IX (hCA IX)

  • Pyrazole carboxylic acid library dissolved in DMSO

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • Sodium sulfate (Na2SO4)

  • Phenol Red or a suitable pH indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

  • 384-well microplates

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, 20 mM Na2SO4, pH 7.5.

    • Enzyme Solution: Prepare a 2 µM stock solution of hCA IX in assay buffer.

    • Indicator Solution: Prepare a 0.2 mM solution of Phenol Red in assay buffer.

    • Substrate Solution: Prepare fresh CO2-saturated deionized water by bubbling CO2 gas through it for at least 30 minutes on ice.

  • Compound Plating:

    • Dispense 1 µL of each pyrazole carboxylic acid derivative from the library (typically at 10 mM in DMSO) into individual wells of a 384-well plate.

    • Include positive controls (a known CA IX inhibitor, e.g., Acetazolamide) and negative controls (DMSO only).

  • Assay Performance (in Stopped-Flow Instrument):

    • Syringe 1: Mix 50 µL of the enzyme solution and 50 µL of the indicator solution.

    • Syringe 2: CO2-saturated water.

    • Equilibrate both syringes to 25°C.

    • Rapidly mix the contents of the two syringes. The final reaction mixture will contain 1 µM hCA IX, 0.1 mM Phenol Red, and a saturating concentration of CO2.

    • For inhibition studies, pre-incubate the enzyme with the test compound for 15 minutes at room temperature before mixing with the substrate.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) for a set period (e.g., 10-30 seconds).

    • The initial rate of the reaction is determined from the linear portion of the absorbance change over time.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Determine the IC50 values for hit compounds by performing dose-response experiments.

Data Presentation:

Compound IDTargetAssay TypeIC50 (µM)Ki (nM)Reference Compound (IC50/Ki)
Pyrazole-1hCA IStopped-Flow CO2 Hydrase16.9-Acetazolamide (250 nM)
Pyrazole-1hCA IIStopped-Flow CO2 Hydrase67.39-Acetazolamide (12.1 nM)
Pyrazole-2 (1f)hCA IStopped-Flow CO2 Hydrase-58.8Acetazolamide (250 nM)
Pyrazole-2 (1f)hCA IIStopped-Flow CO2 Hydrase-9.8Acetazolamide (12.1 nM)
Pyrazole-2 (1f)hCA IXStopped-Flow CO2 Hydrase-485.3Acetazolamide (25.8 nM)
Pyrazole-2 (1f)hCA XIIStopped-Flow CO2 Hydrase-61.7Acetazolamide (5.7 nM)[1]
Pyrazole-3 (2c)hCA XIIStopped-Flow CO2 Hydrase-210-[2]
Pyrazole-4 (15)hCA IIStopped-Flow CO2 Hydrase-3.3Acetazolamide (12.1 nM)[1]
Pyrazole-4 (15)hCA IXStopped-Flow CO2 Hydrase-6.7Acetazolamide (25.8 nM)[1]

Signaling Pathway:

CAIX_Signaling Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes pVHL pVHL HIF1a->pVHL Ubiquitination (Normoxia) CA9 CA9 Gene Transcription HIF1a->CA9 Binds to HRE CAIX_protein CAIX Protein (on cell surface) CA9->CAIX_protein Translation CO2_H2O CO2 + H2O CAIX_protein->CO2_H2O Catalyzes HCO3_H HCO3- + H+ CO2_H2O->HCO3_H pHi Intracellular pH (pHi) (Maintained) HCO3_H->pHi pHe Extracellular pH (pHe) (Acidification) HCO3_H->pHe Survival Cell Survival pHi->Survival Invasion Tumor Invasion & Metastasis pHe->Invasion

CAIX induction and function in tumor hypoxia.
Target 2: L-2-Hydroxy Acid Oxidase (HAOX) - Amplex® Red Assay

Principle: This assay measures the activity of L-2-hydroxy acid oxidase by detecting the production of hydrogen peroxide (H2O2), a product of the enzymatic reaction.[3] The Amplex® Red reagent, in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent resorufin, which can be measured fluorometrically. Inhibitors of HAOX will decrease the rate of resorufin formation.[4][5]

Experimental Protocol:

Materials:

  • Recombinant human L-2-Hydroxy Acid Oxidase (e.g., HAOX1, HAOX2, or HAOX3)[6]

  • Pyrazole carboxylic acid library dissolved in DMSO

  • Potassium phosphate buffer

  • L-2-hydroxy acid substrate (e.g., glycolate for HAOX1, 2-hydroxypalmitate for HAOX2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Fluorescence microplate reader

  • 384-well black, clear-bottom microplates

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 8.0.

    • Enzyme Solution: Prepare a working solution of HAOX in assay buffer. The optimal concentration should be determined empirically by titration.

    • Substrate Solution: Prepare a stock solution of the L-2-hydroxy acid substrate in deionized water.

    • Detection Reagent: Prepare a working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in assay buffer. Protect from light.

  • Compound Plating:

    • Dispense 1 µL of each library compound (e.g., at 10 mM in DMSO) into the wells of a 384-well plate.

    • Include positive controls (a known HAOX inhibitor, if available) and negative controls (DMSO only).

  • Assay Performance:

    • Add 25 µL of the enzyme solution to each well and pre-incubate with the compounds for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately add 50 µL of the detection reagent to each well.

  • Data Acquisition:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.

  • Data Analysis:

    • Determine the reaction rate from the linear increase in fluorescence over time.

    • Calculate the percent inhibition for each compound compared to the DMSO control.

    • For active compounds, perform dose-response experiments to determine IC50 values.

Data Presentation:

Compound IDTargetAssay Type% Inhibition @ 10 µMIC50 (µM)
Pyrazole-XHAOX1Amplex RedData to be generatedData to be generated
Pyrazole-YHAOX2Amplex RedData to be generatedData to be generated
Pyrazole-ZHAOX3Amplex RedData to be generatedData to be generated

Metabolic Pathway:

HAOX_Pathway FattyAcid Long-Chain Fatty Acid AlphaOx α-Oxidation FattyAcid->AlphaOx L2HA L-2-Hydroxy Acid AlphaOx->L2HA HAOX L-2-Hydroxy Acid Oxidase (HAOX) L2HA->HAOX KetoAcid 2-Keto Acid HAOX->KetoAcid H2O2 H2O2 HAOX->H2O2 BetaOx β-Oxidation KetoAcid->BetaOx Metabolism Further Metabolism BetaOx->Metabolism

Role of L-2-Hydroxy Acid Oxidase in fatty acid metabolism.

Section 2: Cell-Based Assays for Cytotoxicity and Phenotypic Screening

Cell-based assays are crucial for assessing the effects of compounds in a more physiologically relevant context, providing insights into cytotoxicity, mechanism of action, and potential therapeutic efficacy.

MTT Assay for Cancer Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to screen for cytotoxic compounds.[7]

Experimental Protocol:

Materials:

  • Cancer cell lines (e.g., A549 - lung, K562 - leukemia, MCF-7 - breast)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pyrazole carboxylic acid library dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette

  • Absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well in 50 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the pyrazole carboxylic acid compounds in culture medium.

    • Add 1 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and positive controls (a known cytotoxic drug, e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 or IC50 values for active compounds by plotting cell viability against the log of the compound concentration and fitting to a dose-response curve.

Data Presentation:

Compound IDCell LineAssay TypeGI50 (µM)IC50 (µM)Reference Compound (IC50)
Pyrazole-5bA549MTT0.69-ABT-751
Pyrazole-5bK562MTT0.021-ABT-751
Pyrazole-5bMCF-7MTT>10-ABT-751
Pyrazole-6 (1)A549MTT-0.51Adriamycin (0.15 µM)[9]
Pyrazole-6 (1)K562MTT-5.0Adriamycin (0.26 µM)[9]
Pyrazole-6 (1)MCF-7MTT-7.2Adriamycin (0.21 µM)[9]
Pyrazole-7 (L2)CFPAC-1MTT-61.7Cisplatin/Gemcitabine
Pyrazole-8 (2e)MCF-7MTT-11.72-[10]
Pyrazole-9K562MTT-10.5-
Pyrazole-10HNO-97--10-[11]

Experimental Workflow:

HTS_Workflow Start Start Primary Primary Screen (Single High Concentration) Start->Primary Data Data Analysis (% Inhibition) Primary->Data HitID Hit Identification (Threshold Cutoff) Data->HitID DoseResp Dose-Response (IC50/GI50 Determination) HitID->DoseResp Hits End End HitID->End Inactives Confirmation Hit Confirmation (Re-synthesis & Re-test) DoseResp->Confirmation SAR Structure-Activity Relationship (SAR) Confirmation->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->End

High-throughput screening data analysis workflow.

Conclusion

The protocols and data presented provide a comprehensive guide for the high-throughput screening of pyrazole carboxylic acid libraries against both biochemical and cellular targets. These assays are designed to be robust and adaptable, facilitating the identification of promising lead compounds for further drug development. Careful execution of these protocols, coupled with rigorous data analysis, will enable researchers to efficiently explore the therapeutic potential of this important chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common and reliable synthetic route for this compound?

A1: A prevalent and effective method involves a multi-step synthesis starting from a substituted acetophenone. The general sequence is:

  • Hydrazone Formation: Reaction of 3-fluoroacetophenone with hydrazine to form the corresponding hydrazone.

  • Vilsmeier-Haack Reaction: The hydrazone is then subjected to a Vilsmeier-Haack formylation using a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step cyclizes the molecule and introduces a formyl group at the 4-position, yielding 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.[1]

  • Oxidation: The final step is the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or potassium dichromate. Microwave-assisted oxidation can significantly reduce reaction times and improve yields.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors throughout the synthesis. Here is a systematic approach to troubleshooting:

  • Incomplete Vilsmeier-Haack Reaction: This is a critical step. Ensure the POCl₃ is fresh and the DMF is anhydrous. The reaction is moisture-sensitive. The temperature should be carefully controlled, as excessive heat can lead to side products.

  • Suboptimal Oxidation: The oxidation of the aldehyde to the carboxylic acid can be inefficient. Over-oxidation can lead to degradation, while under-oxidation leaves unreacted starting material. Consider alternative oxidizing agents or reaction conditions. For instance, microwave-assisted organic synthesis (MAOS) has been shown to improve yields in similar oxidation reactions from 48-85% (conventional) to 62-92% (microwave).[2]

  • Purification Losses: The product may be lost during workup and purification. The carboxylic acid can be purified by recrystallization or by dissolving it in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product.[3]

  • Side Reactions: The formation of regioisomers or other byproducts can significantly lower the yield of the desired product. (See Q3 for managing regioselectivity).

Troubleshooting Workflow for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Loss start->cause3 sol1 Optimize Temp. & Time Use Anhydrous Reagents cause1->sol1 Check Conditions sol2 Adjust Stoichiometry Change Solvent cause2->sol2 Improve Selectivity sol3 Alternative Purification (e.g., Acid/Base Extraction) cause3->sol3 Refine Workup

Caption: A troubleshooting flowchart for diagnosing and solving low yield issues.

Q3: I am observing a significant amount of the 5-(3-fluorophenyl) regioisomer. How can I improve the regioselectivity?

A3: The formation of regioisomeric pyrazoles is a common challenge, arising from the two non-equivalent nitrogen atoms of the hydrazine reacting with the dicarbonyl equivalent.[4][5] To favor the desired 3-substituted isomer over the 5-substituted one:

  • Solvent Choice: The choice of solvent can dramatically influence regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly increase the proportion of the desired regioisomer compared to reactions run in standard ethanol.[4][6] This is attributed to the unique solvent properties that can stabilize key intermediates.

  • Steric Hindrance: The regioselectivity is often governed by the steric bulk of the substituents on your starting materials. While you cannot change the fluorophenyl group, ensuring your other precursor fragments are designed to sterically favor the desired cyclization pathway can be an effective strategy in analogous syntheses.

  • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and intermediates, thereby affecting the regioselectivity of the cyclization. Careful control and optimization of the pH may be beneficial.

Q4: The final product is difficult to purify and crystallize. What alternative strategies can I try?

A4: If standard recrystallization from common solvents (e.g., ethanol/water, ethyl acetate/hexanes) fails, consider the following:

  • Acid-Base Purification: As a carboxylic acid, your product is acidic. Dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or NaOH solution) and extract with an organic solvent (like ethyl ether or dichloromethane) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with a mineral acid (e.g., dilute HCl) to a pH well below the pKa of your product, causing it to precipitate.[3] The solid can then be filtered, washed with cold water, and dried.

  • Salt Formation for Crystallization: Sometimes, forming a salt of the carboxylic acid can improve its crystallinity. The pyrazole ring can be protonated with a strong acid like phosphoric or sulfuric acid to form a crystalline acid addition salt, which can be isolated and then neutralized to recover the pure free acid.[7]

  • Chromatography: If impurities are very similar in polarity, column chromatography may be necessary. A silica gel column using a gradient of ethyl acetate and hexanes, often with a small amount of acetic or formic acid added to the mobile phase, can effectively separate the desired carboxylic acid.

Data Summary: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can affect the synthesis of pyrazole derivatives, providing a basis for experimental optimization.

ParameterCondition ACondition BExpected OutcomeReference
Solvent Ethanol2,2,2-Trifluoroethanol (TFE)TFE can dramatically improve regioselectivity, favoring the desired 3-aryl isomer.[4][6][8]
Heating Method Conventional (Oil Bath)Microwave (MAOS)Microwave heating can reduce reaction times from hours to minutes and increase yields by 10-20%.[2]
Base (Cyclization) Organic Base (e.g., TEA)Inorganic Base (e.g., K₂CO₃)For two-phase systems, a weak inorganic base like K₂CO₃ can effectively promote ring closure.[9]
Purification RecrystallizationAcid/Base ExtractionAcid/base extraction is highly effective for removing neutral impurities from carboxylic acids.[3]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of a pyrazole-4-carboxylic acid, adapted from common literature methods.[1]

Synthetic Workflow

G A Step 1: Hydrazone Formation (3-Fluoroacetophenone + Hydrazine) B Step 2: Vilsmeier-Haack Reaction (POCl3 / DMF) A->B C Intermediate: 3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde B->C D Step 3: Oxidation (e.g., KMnO4) C->D E Crude Product D->E F Step 4: Purification (Acid/Base Extraction & Recrystallization) E->F G Final Product: This compound F->G

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of 1-(3-Fluorophenyl)ethan-1-one hydrazone

  • To a solution of 3-fluoroacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue (the crude hydrazone) is often used directly in the next step without further purification.

Step 2: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the crude hydrazone from Step 1 in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic (pH > 8).

  • The precipitate is collected by filtration, washed with water, and dried to yield the crude aldehyde.

Step 3: Synthesis of this compound

  • Suspend the crude 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the mixture at room temperature until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated HCl until the pH is ~2.

  • The resulting precipitate is the crude carboxylic acid. Collect it by filtration, wash with cold water, and dry.

Step 4: Purification

  • Dissolve the crude product in dilute aqueous NaOH.

  • Wash the aqueous solution with diethyl ether to remove any neutral organic impurities.

  • Re-acidify the aqueous layer with cold, dilute HCl to precipitate the pure product.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum.

  • Further purity can be achieved by recrystallization from a suitable solvent system like ethanol/water.

References

Technical Support Center: Enhancing Aqueous Solubility of Fluorophenyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of fluorophenyl-pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many fluorophenyl-pyrazole compounds exhibit poor water solubility?

A1: Fluorophenyl-pyrazole compounds are often characterized by their aromatic structures and the presence of lipophilic fluorine atoms. This combination can lead to a high logP value, indicating a preference for non-polar environments over aqueous media. The rigid crystalline structure of these compounds can also contribute to poor solubility, as significant energy is required to break the crystal lattice for dissolution to occur. The introduction of fluorine can also increase the metabolic stability and binding affinity of these compounds, which are desirable properties in drug design, but can concurrently decrease aqueous solubility.

Q2: What are the primary strategies for improving the aqueous solubility of these compounds?

A2: The main approaches can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These methods focus on altering the physical properties of the compound to enhance dissolution. Key techniques include:

    • Particle Size Reduction (Nanonization): Creating nanosuspensions increases the surface area-to-volume ratio, leading to a higher dissolution rate as described by the Noyes-Whitney equation.

    • Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier in a solid state can lead to the formation of an amorphous (non-crystalline) form, which is more readily soluble.

  • Chemical Modifications: These strategies involve altering the chemical environment of the compound to favor dissolution. Common methods include:

    • Use of Cosolvents: Adding a water-miscible organic solvent to the aqueous medium can reduce the polarity of the solvent system, thereby increasing the solubility of a non-polar compound.

    • Cyclodextrin Complexation: Encapsulating the poorly soluble molecule within the hydrophobic core of a cyclodextrin molecule forms an inclusion complex with a hydrophilic exterior, enhancing its apparent water solubility.

    • pH Adjustment: For ionizable fluorophenyl-pyrazole compounds, adjusting the pH of the aqueous medium to a value where the compound is in its ionized form can significantly increase its solubility.

Q3: How do I choose the most suitable solubility enhancement technique for my specific compound?

A3: The selection of an appropriate method depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired application (e.g., in vitro assay, oral formulation), and the required concentration. A systematic approach, as outlined in the workflow diagram below, is recommended.

Troubleshooting Guides

Issue: Compound precipitates out of solution when preparing aqueous stocks from an organic solvent.
  • Possible Cause: The concentration of the organic cosolvent is too low in the final aqueous solution to maintain the solubility of the compound.

  • Troubleshooting Steps:

    • Increase Cosolvent Concentration: Gradually increase the percentage of the organic cosolvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cell lines) to the cosolvent.

    • Use a Different Cosolvent: Some compounds may have better solubility in other water-miscible organic solvents. Experiment with solvents like polyethylene glycol (PEG) 400 or propylene glycol.

    • Heated Dissolution: Gently warming the solution may help dissolve the compound, but be cautious of potential degradation. Always check the thermal stability of your compound.

    • pH Adjustment: If your compound is ionizable, adjusting the pH of the aqueous buffer to favor the ionized form can prevent precipitation.

Issue: Low and inconsistent results in biological assays.
  • Possible Cause: Poor solubility is leading to an unknown and variable concentration of the compound in the assay medium.

  • Troubleshooting Steps:

    • Confirm Solubility Limit: Experimentally determine the saturation solubility of your compound in the specific assay medium.

    • Employ a Solubility Enhancement Technique: Prepare a formulation of your compound using one of the methods described in the FAQs, such as a cyclodextrin inclusion complex or a nanosuspension, to ensure a higher and more consistent concentration.

    • Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween 80) to the assay medium can help maintain the solubility of hydrophobic compounds.

Quantitative Data on Solubility Enhancement

The following tables summarize the reported solubility of Celecoxib, a widely studied fluorophenyl-pyrazole compound, and the improvements achieved using various techniques.

Table 1: Solubility of Celecoxib in Various Solvents

Solvent SystemSolubilityFold Increase vs. Water
Water3-7 µg/mL[1][2]-
Ethanol~25 mg/mL[3]~3571-8333
Dimethyl Sulfoxide (DMSO)~16.6 mg/mL[3]~2371-5533
Dimethylformamide (DMF)~25 mg/mL[3]~3571-8333
PEG 400>100 mg/mL>14285
Phosphate Buffer (pH 7.2)3.47 µg/mL[4]~0.5-1.16
0.1 N HCl3.447 µg/mL[5]~0.5-1.15

Table 2: Solubility Enhancement of Celecoxib using Formulation Strategies

TechniqueCarrier/StabilizerDrug:Carrier RatioResulting SolubilityFold Increase vs. WaterReference
Solid Dispersion PVP K251:544.23 µg/mL~6.3-14.7[4]
Eudragit EPO1:153.92 µg/mL~7.7-18[5]
HP-β-Cyclodextrin1:1645 µg/mL~92-215[6]
Cremophor RH40-1434.7 µg/mL~205-478[7]
Copovidone/SLS/Meglumine-~1600-fold increase~1600[8]
Nanosuspension SLS (0.4%)-18.1 µg/mL~2.6-6
TPGS-9.06 µg/mL~1.3-3[9]
Cyclodextrin Complex β-Cyclodextrin1:3- (20-fold dissolution increase)-
HP-β-Cyclodextrin1:3- (21-fold dissolution increase)-
HP-β-Cyclodextrin + PVP1:2- (72.6-fold dissolution increase)-[10]
Cosolvency PEG 600-~10232-fold increase~10232[11][12]
1-Propanol-0.099-0.174 mol·L⁻¹High[13]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization

This protocol is a general guideline and may require optimization for specific compounds.

  • Preparation of the Organic Solution: Dissolve the fluorophenyl-pyrazole compound in a suitable organic solvent (e.g., acetone, ethanol) to a desired concentration.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer. Common stabilizers include surfactants like sodium lauryl sulfate (SLS) or polymers like polyvinylpyrrolidone (PVP).

  • Precipitation: Add the organic solution dropwise into the aqueous phase under constant stirring. This will cause the compound to precipitate as fine particles.

  • Homogenization: Subject the resulting suspension to high-pressure homogenization. The number of cycles and the pressure will need to be optimized to achieve the desired particle size.

  • Characterization: Analyze the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds.

  • Dissolution: Dissolve both the fluorophenyl-pyrazole compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Drying and Pulverization: Dry the solid mass completely in a vacuum oven to remove any residual solvent. Pulverize the dried mass into a fine powder.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-carrier interactions.

Protocol 3: Cyclodextrin Inclusion Complexation by Kneading Method

This is a simple and effective method for preparing inclusion complexes.

  • Mixing: Mix the fluorophenyl-pyrazole compound and a selected cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar in the desired molar ratio.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to the mixture to form a paste. Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, X-ray diffractometry (XRD), and dissolution studies.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_methods Enhancement Techniques cluster_eval Evaluation cluster_troubleshoot Troubleshooting start Define Target Concentration & Aqueous Medium select_method Select Solubility Enhancement Method start->select_method cosolvent Cosolvent Addition select_method->cosolvent Simple & Quick ph_adjust pH Adjustment select_method->ph_adjust Ionizable Compound cyclodextrin Cyclodextrin Complexation select_method->cyclodextrin High Enhancement solid_dispersion Solid Dispersion select_method->solid_dispersion Amorphous Form Desired nanosuspension Nanosuspension select_method->nanosuspension Increased Dissolution Rate measure_sol Measure Solubility cosolvent->measure_sol ph_adjust->measure_sol cyclodextrin->measure_sol solid_dispersion->measure_sol nanosuspension->measure_sol check_stability Check Physical Stability measure_sol->check_stability low_sol Solubility Still Low measure_sol->low_sol assay Perform Experiment/Assay check_stability->assay precip Precipitation Occurs check_stability->precip end Successful Solubilization assay->end precip->select_method Re-evaluate Method low_sol->select_method Try Alternative Method logical_relationship cluster_approaches Solubility Enhancement Approaches cluster_techniques Specific Techniques compound Poorly Soluble Fluorophenyl-Pyrazole physical Physical Modification compound->physical chemical Chemical Modification compound->chemical nanosuspension Nanosuspension physical->nanosuspension solid_dispersion Solid Dispersion physical->solid_dispersion cosolvents Cosolvents chemical->cosolvents cyclodextrins Cyclodextrins chemical->cyclodextrins ph_modification pH Modification chemical->ph_modification outcome Enhanced Aqueous Solubility & Bioavailability nanosuspension->outcome solid_dispersion->outcome cosolvents->outcome cyclodextrins->outcome ph_modification->outcome

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction in the context of pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring like pyrazole.[1] The reaction typically utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2] This reagent then attacks the C4 position of the pyrazole ring in an electrophilic aromatic substitution reaction.

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1][3] The reaction is exothermic and should be performed with strict temperature control to prevent decomposition of the reagent.[1]

Q3: What are the primary safety concerns with the Vilsmeier-Haack reaction?

The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The work-up procedure often involves quenching the reaction mixture with ice, which must be done slowly and carefully to control the exothermic reaction.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an appropriate organic solvent, and then spotted on a TLC plate against the starting material.

Q5: Why is the formylation of pyrazoles often regioselective for the C4 position?

Pyrazoles are π-excessive systems, making them susceptible to electrophilic aromatic substitution, primarily at the C4 position.[4] The electron-donating nature of the nitrogen atoms activates the ring, and the C4 position is typically the most nucleophilic and sterically accessible site for attack by the bulky Vilsmeier reagent.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution
Inactive Vilsmeier Reagent The reagent is sensitive to moisture. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the reagent at low temperature (0-5 °C) and use it immediately.[1]
Low Reactivity of Pyrazole Substrate Pyrazoles with electron-withdrawing substituents show lower reactivity.[5] For these less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][5] For example, increasing the temperature from 70°C to 120°C can significantly improve yields for some substrates.[5]
Incomplete Reaction Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) might be necessary.[3]
Problem 2: Multiple Products Observed on TLC (Side Reactions)
Potential Cause Recommended Solution
Diformylation The use of a large excess of the Vilsmeier reagent can lead to the introduction of a second formyl group, especially with highly activated pyrazoles. Optimize the stoichiometry of the Vilsmeier reagent to use a smaller excess.
Chlorination Chlorination of the pyrazole ring or substituents can occur, particularly at higher temperatures.[6] Maintain strict temperature control and avoid unnecessarily high temperatures. If chlorination is a persistent issue, consider alternative, milder formylation methods.
Hydroxymethylation Under prolonged heating, DMF can generate small amounts of formaldehyde, leading to hydroxymethylation of the pyrazole.[5] Minimize reaction time once the starting material is consumed.
Reaction with Substituents Substituents on the pyrazole ring can react with the Vilsmeier reagent. For instance, a hydroxyl group on a side chain can be substituted by a chlorine atom.[5] If this is observed, protecting the reactive functional group before the Vilsmeier-Haack reaction may be necessary.
Problem 3: Formation of a Dark, Tarry Residue
Potential Cause Recommended Solution
Reaction Overheating The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[1] Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[1]
Presence of Impurities Impurities in the starting materials or solvents can catalyze side reactions leading to polymerization. Use purified, high-purity starting materials and anhydrous solvents.[1]

Data Presentation

Influence of Reaction Conditions on the Formylation of 5-chloro-1-methyl-3-propyl-1H-pyrazole

The following table summarizes the results from the formylation of 5-chloro-1-methyl-3-propyl-1H-pyrazole, demonstrating how changes in stoichiometry and temperature can affect product distribution.

EntryDMF (equiv.)POCl₃ (equiv.)Temp (°C)Time (h)Yield of 4-formyl-pyrazole (%)Yield of Side Products (%)
1105702No reaction-
222120232Not reported
352120255Not reported

Data adapted from Popov, A. V. et al. Arkivoc 2019, v, 0-0.[5]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 3-Methylpyrazole

This protocol is a general guideline and may require optimization for different pyrazole substrates.

1. Reagent Preparation (Vilsmeier Reagent):

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve the 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure 3-methyl-1H-pyrazole-4-carbaldehyde.

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Addition Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate Electrophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Elimination of HCl Product 4-Formylpyrazole Hydrolysis->Product Work-up

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Troubleshooting Workflow for Vilsmeier-Haack Reactions

Troubleshooting_Workflow cluster_problems Start Start Reaction Monitor Monitor by TLC Start->Monitor Problem Problem Detected? Monitor->Problem NoYield Low / No Yield Problem->NoYield Yes MultipleProducts Multiple Products TarryResidue Tarry Residue Success Successful Reaction Proceed to Work-up Problem->Success No CheckReagents Check Reagent Quality & Anhydrous Conditions NoYield->CheckReagents OptimizeStoichiometry Optimize Stoichiometry & Temperature NoYield->OptimizeStoichiometry MultipleProducts->OptimizeStoichiometry ControlTemp Improve Temperature Control TarryResidue->ControlTemp Purify Purify Starting Materials TarryResidue->Purify CheckReagents->Start Re-run OptimizeStoichiometry->Start Re-run ControlTemp->Start Re-run Purify->Start Re-run

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimization of Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole cyclization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

A1: The most widely used method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The process is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][3]

Q2: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, formation of side products, or suboptimal reaction conditions.[3][4] Here are some troubleshooting strategies to improve your yield:

  • Increase Reaction Time and/or Temperature: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[3][4] For many condensation reactions, applying heat, such as refluxing the reaction mixture, is necessary to drive the reaction to completion.[3] Microwave-assisted synthesis can also be a valuable technique for improving yields and significantly reducing reaction times.[3]

  • Optimize Catalyst Choice and Amount: The selection and quantity of an acid or base catalyst are often critical.[3] For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is commonly used.[3] In some instances, Lewis acids or other catalysts such as nano-ZnO have been demonstrated to enhance yields.[3][5]

  • Assess Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to unwanted side reactions.[4] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[4]

  • Adjust Stoichiometry: While a 1:1 stoichiometry is standard, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[4]

Q3: I am observing the formation of two different products. What is happening and how can I improve the selectivity?

A3: The formation of two products often indicates the creation of regioisomers. This is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4][6] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1][4] The regioselectivity is influenced by steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[1][4] To improve regioselectivity, consider the following:

  • Solvent Choice: Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to give better results than polar protic solvents like ethanol.[5]

  • Catalyst: The use of acetic acid as a catalyst in solvents like DMSO or ethanol has been suggested to improve selectivity.[5]

Q4: My reaction mixture has turned a dark color. Is this normal and will it affect my product?

A4: Discoloration of the reaction mixture is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material.[4] While often not detrimental to the reaction, it can make purification more challenging. To mitigate this, you can:

  • Use a Mild Base: The addition of a mild base, such as sodium acetate, can help neutralize any acid present and lead to a cleaner reaction profile.[4]

  • Purification: Techniques like passing the reaction mixture through a short plug of silica gel can help remove some of the colored impurities before final purification by recrystallization or column chromatography.[4]

Troubleshooting Guides

Low Yield Troubleshooting

Low yield is one of the most common issues encountered in pyrazole synthesis. The following logical workflow can help diagnose and resolve the problem.

LowYield_Troubleshooting Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Purity->Optimize_Stoichiometry Pure Optimize_Stoichiometry->Start Suboptimal Optimize_Conditions Evaluate Reaction Conditions Optimize_Stoichiometry->Optimize_Conditions Optimized Optimize_Conditions->Start Suboptimal Check_Side_Reactions Investigate Side Reactions Optimize_Conditions->Check_Side_Reactions Optimized Check_Side_Reactions->Start Side Products Evident Review_Purification Review Purification Technique Check_Side_Reactions->Review_Purification No Major Side Products Review_Purification->Start Loss During Purification Success Improved Yield Review_Purification->Success Optimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Experimental Protocols

General Experimental Workflow for Knorr Pyrazole Synthesis

The following diagram outlines a typical experimental workflow for the Knorr pyrazole synthesis.

Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants 1. Combine 1,3-Dicarbonyl Compound and Solvent Add_Hydrazine 2. Add Hydrazine Derivative Reactants->Add_Hydrazine Add_Catalyst 3. Add Acid Catalyst (e.g., Acetic Acid) Add_Hydrazine->Add_Catalyst Heating 4. Heat Reaction Mixture (e.g., Reflux) Add_Catalyst->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling 6. Cool Reaction Mixture Monitoring->Cooling Precipitation 7. Induce Precipitation (e.g., add water/ice) Cooling->Precipitation Filtration 8. Collect Product by Vacuum Filtration Precipitation->Filtration Purify 9. Purify Crude Product (Recrystallization or Chromatography) Filtration->Purify Analyze 10. Analyze Final Product (NMR, MS, MP) Purify->Analyze

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Detailed Methodologies

Example Protocol 1: Synthesis of 3,5-diphenyl-1H-pyrazole [7]

  • Reaction Setup: A mixture of 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide (0.2 mmol) and DBU (1.0 equiv.) in EtOH (2.0 mL) is prepared in a reaction vessel.

  • Reaction: The mixture is stirred at 95 °C under air for 12 hours.

  • Purification: The product is purified by silica gel column flash chromatography using PE/AcOEt as an eluent.

  • Yield: 65%

Example Protocol 2: Knorr Synthesis of a Pyrazolone [1]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 equivalent) in glacial acetic acid. Add phenylhydrazine (1.0 equivalent) to the solution. Note that this addition is exothermic.[1]

  • Reaction: Heat the reaction mixture under reflux for 1 hour.[1]

  • Isolation: Cool the resulting syrup in an ice bath.[1] Add cold ethanol to induce crystallization of the crude product.[1]

  • Purification: Collect the solid by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield [7]

EntrySolventYield (%)
1CH3CNNo Reaction
2EtOH17-76
3THFNo Reaction
4DMSONo Reaction
5[HDBU][OAc] (Ionic Liquid)35-88

Table 2: Effect of Reaction Conditions on the Synthesis of 3,5-diphenyl-1-tosyl-1H-pyrazole [7]

ConditionSolventTemperature (°C)Time (h)Yield (%)
A[HDBU][OAc]951295
BEtOH with DBU951293

Table 3: Comparison of Catalysts for Pyrazole Synthesis

CatalystReaction ConditionsYield (%)Reference
Acetic AcidReflux in ethanolVaries[3]
Nano-ZnONot specifiedup to 95[5]
Nickel-based heterogeneousRoom temperatureGood to excellent[8]
Ionic Liquid ([bmim][InCl4])Not specifiedNot specified[9]
SrFe12O19 magnetic nanoparticlesNot specifiedNot specified[10]

References

Stability issues of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound?

A1: While specific long-term stability data for this exact molecule is not publicly available, general guidelines for pyrazole-carboxylic acids recommend storing the compound in a cool, dry, and dark place.[1][2] Vials should be tightly sealed to prevent moisture absorption and potential degradation.[3] For short-term storage, refrigeration at 2-8°C is advisable.[3] For long-term storage, keeping the compound at -20°C in a sealed container under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q2: I am observing inconsistent results in my bioassays. Could compound instability be the cause?

A2: Yes, inconsistent results in biological assays are a common symptom of compound instability.[4] Degradation of the compound over the course of an experiment can lead to a decreased effective concentration, resulting in poor reproducibility and underestimated biological activity.[4] It is crucial to confirm the integrity of the compound before and during the experimental timeframe.

Q3: What are the likely degradation pathways for this compound?

A3: Pyrazole-carboxylic acids can be susceptible to several degradation pathways. Key factors to consider include:

  • Hydrolysis: The carboxylic acid group may be sensitive to pH extremes.[3]

  • Oxidation: The pyrazole ring and the phenyl ring can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) which can be generated in cell culture media.[4]

  • Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can lead to degradation.[4] It is recommended to handle the compound in low-light conditions.

Q4: My compound has changed color/texture upon storage. What should I do?

A4: A change in physical appearance (e.g., color, clumping) is a strong indicator of chemical degradation or moisture uptake. You should not proceed with experiments using this batch. It is recommended to re-analyze the purity of the compound using an appropriate analytical method like HPLC or LC-MS. If degradation is confirmed, a fresh batch of the compound should be procured.

Q5: How can I proactively test the stability of my compound in my specific experimental conditions?

A5: You can perform a "forced degradation" study. This involves intentionally exposing the compound to stressful conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to rapidly identify potential degradation products and pathways.[5] The results can help in developing stable formulations and establishing appropriate handling procedures.[5]

Illustrative Stability Data

While specific experimental data for this compound is not available, the following table provides an example of how stability data is typically presented. This data is hypothetical and intended for illustrative purposes only.

ConditionTimepointPurity (%) by HPLCAppearance
Solid State
25°C / 60% RH (Ambient)0 months99.5White Powder
3 months99.1White Powder
6 months98.5Off-white Powder
40°C / 75% RH (Accelerated)0 months99.5White Powder
1 month97.2Light Yellow Powder
3 months94.8Yellow Powder
6 months91.3Yellow, Clumpy
Solution State (in DMSO)
-20°C0 weeks99.4Colorless Solution
4 weeks99.3Colorless Solution
12 weeks99.1Colorless Solution
25°C (Ambient Light)0 hours99.4Colorless Solution
24 hours96.1Pale Yellow Solution
72 hours92.5Yellow Solution

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be reliably detected.[6]

Objective: To identify potential degradation pathways and products for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7]

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.[7]

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[8]

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Identify and characterize major degradation products using LC-MS if available.

Visual Guides

Troubleshooting Workflow for Compound Instability

The following diagram outlines a logical workflow for researchers encountering unexpected or inconsistent experimental results that may be attributed to compound instability.

G A Inconsistent Experimental Results Observed B Step 1: Verify Compound Identity and Purity (e.g., LC-MS, NMR) A->B C Is Purity >95% and Identity Confirmed? B->C D Procure New, High-Purity Batch of Compound C->D No E Step 2: Assess Stability in Assay Medium (Time-Course Analysis) C->E Yes F Is Compound Stable During Experiment? E->F G Step 3: Perform Forced Degradation Study F->G No J Proceed with Experiment Using Optimized Conditions F->J Yes H Identify Degradation Pathway (e.g., Oxidation, Hydrolysis) G->H I Modify Experimental Conditions (e.g., Add Antioxidant, Adjust pH, Protect from Light) H->I I->J

Caption: A troubleshooting workflow for investigating suspected compound instability.

References

Technical Support Center: Separation of Substituted Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the separation of substituted pyrazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are pyrazole regioisomers and why do they form?

A: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different placements of substituents on the pyrazole ring. They commonly form when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as in the Knorr pyrazole synthesis.[1] The substituted nitrogen of the hydrazine can attack either of the two different carbonyl carbons, leading to two distinct hydrazone intermediates that cyclize to form the respective pyrazole regioisomers.[1]

Q2: What is the most common method for separating pyrazole regioisomers?

A: Silica gel column chromatography is the most prevalent and effective method for separating pyrazole regioisomers due to their often-subtle differences in polarity.[2][3][4] Success hinges on identifying an optimal solvent system (eluent) that maximizes the separation on a TLC plate before scaling up to a column.[3][5]

Q3: My regioisomers are co-eluting during column chromatography. What can I do?

A: Co-elution occurs when the isomers have very similar polarities. Here are some troubleshooting steps:

  • Systematic Solvent Screening: Conduct a thorough screening of solvent systems using Thin Layer Chromatography (TLC).[1][5] Start with a non-polar base like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane in small increments (e.g., 1%, 2%, 5%, 10%) to find the ideal ratio that gives the best separation (maximum difference in Rf values).[3]

  • Try Different Solvents: If hexane/ethyl acetate systems fail, explore other solvent combinations. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.

  • Deactivate Silica Gel: For basic pyrazole compounds that may interact strongly with the acidic silica surface, you can try deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (like triethylamine) mixed into the eluent.[5]

Q4: Are there any alternatives to column chromatography for separation?

A: Yes, fractional crystallization can be a powerful alternative if the regioisomers are solids and exhibit different solubilities in a specific solvent.[3] This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer should crystallize out first, allowing it to be separated by filtration.[5]

Q5: How can I confirm the identity of each separated regioisomer?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural assignment. Specifically, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm the identity of each regioisomer by showing spatial correlations between protons on the N-substituent and protons on the pyrazole ring.[2][6] For example, a NOESY cross-peak between an N-methyl group's protons and a phenyl group's protons at the 5-position would confirm that specific regioisomer.[6]

Q6: Is it possible to avoid forming a mixture in the first place?

A: Yes, improving the regioselectivity of the synthesis is the most efficient strategy. One effective method is to change the reaction solvent. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation, often favoring one isomer significantly over the other.[7]

Troubleshooting & Experimental Protocols

Protocol 1: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general procedure for separating a mixture of two pyrazole regioisomers using silica gel flash chromatography.[1]

Objective: To isolate two pure regioisomers from a synthesized mixture.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for flash chromatography)

  • Solvents for TLC and column (e.g., Hexane, Ethyl Acetate)

  • TLC plates, chamber, and UV lamp

  • Glass column, collection tubes, and rotary evaporator

Methodology:

  • TLC Solvent System Screening:

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the mixture onto several TLC plates.

    • Develop each plate in a different solvent system. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 85:15).

    • Identify the eluent that provides the largest possible separation between the two isomer spots (difference in Rf values).[3]

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining the excess solvent until the solvent level meets the top of the silica bed.

  • Sample Loading and Elution:

    • Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica bed.

    • Begin eluting with the solvent system identified from the TLC screen.

    • Collect fractions systematically in test tubes or flasks.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to determine which contain the separated isomers.

    • Combine the fractions containing each pure isomer.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified regioisomers.[1]

Protocol 2: Improving Regioselectivity using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in pyrazole synthesis by replacing traditional solvents like ethanol with TFE.[1][7]

Objective: To synthesize substituted pyrazoles with high regioselectivity, minimizing the need for separation.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with reflux condenser

  • Standard work-up and purification reagents

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor its progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the TFE under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by silica gel column chromatography (if necessary) and characterize by NMR to confirm the regioisomeric ratio.[7]

Data Presentation

Table 1: Example Solvent Systems for Pyrazole Regioisomer Separation

Regioisomer PairStationary PhaseEluent SystemReference
1,3,5-substituted pyrazole ligandsSilica GelEthyl Acetate[2][4]
1,3,5-triphenyl-1H-pyrazole derivativesSilica GelHexane / Ethyl Acetate (19:1)[8]
1,5-diphenyl-3-(o-tolyl)-1H-pyrazoleSilica GelHexane / Ethyl Acetate (19:1)[8]

Table 2: Effect of Solvent on Reaction Regioselectivity

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Reference
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3[7]
4,4,4-Trifluoro-1-phenylbutane-1,3-dioneMethylhydrazineTFE>95:5[7]

Visualizations

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone P1 Attack at Carbonyl 1 Diketone->P1 P2 Attack at Carbonyl 2 Diketone->P2 Hydrazine Substituted Hydrazine Hydrazine->P1 Hydrazine->P2 RegioisomerA Regioisomer A P1->RegioisomerA Cyclization RegioisomerB Regioisomer B P2->RegioisomerB Cyclization

Caption: Formation of two regioisomers from an unsymmetrical 1,3-diketone.

G Start Mixture of Regioisomers Obtained IsSolid Are isomers solid? Start->IsSolid TryCrystallization Attempt Fractional Crystallization IsSolid->TryCrystallization Yes TLC Perform TLC Solvent Screen IsSolid->TLC No / Unknown SuccessC Separation Successful TryCrystallization->SuccessC FailureC Separation Failed TryCrystallization->FailureC FailureC->TLC SeparationGood Good separation on TLC? TLC->SeparationGood SeparationGood->TLC No, try other solvent systems Column Run Silica Gel Column Chromatography SeparationGood->Column Yes SuccessCol Separation Successful Column->SuccessCol Optimize Optimize Synthesis (e.g., use TFE solvent) Column->Optimize Still co-eluting

Caption: Troubleshooting workflow for separating pyrazole regioisomers.

References

Technical Support Center: Enhancing Metabolic Stability of Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the metabolic stability of pyrazole-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound exhibits poor metabolic stability in vitro. What are the primary metabolic pathways I should investigate?

A1: Pyrazole-containing compounds are susceptible to several metabolic transformations. The most common pathways include:

  • Oxidation: Cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many drugs, and they can oxidize the pyrazole ring or its substituents.[1] Common oxidative reactions include hydroxylation, N-dealkylation, and O-deethylation.[2]

  • Glucuronidation: If the pyrazole derivative contains a hydroxyl group, it can undergo phase II metabolism through glucuronidation.

  • N-dealkylation: Substituents on the nitrogen atoms of the pyrazole ring can be removed via N-dealkylation.

Identifying the specific metabolic "soft spots" on your molecule is crucial for devising a strategy to improve stability.[3]

Q2: What are the initial steps to improve the metabolic stability of a novel pyrazole derivative?

A2: A systematic approach is recommended:

  • Metabolite Identification: The first step is to identify the major metabolites formed during in vitro incubation with liver microsomes or hepatocytes using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This will reveal the sites of metabolic liability.

  • Structural Modification: Once the metabolic soft spots are known, medicinal chemistry efforts can be directed at blocking these positions.[3] Common strategies include:

    • Deuteration: Replacing a hydrogen atom at a metabolically labile position with deuterium can slow down CYP-mediated metabolism due to the kinetic isotope effect.[5]

    • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can make them less susceptible to oxidative metabolism.[6]

    • Bioisosteric Replacement: Replacing a metabolically unstable group with a bioisostere can improve stability while retaining biological activity.[7][8] The pyrazole ring itself is often used as a bioisostere to enhance metabolic stability.[9][10][11]

Q3: How do I choose between using liver microsomes and hepatocytes for my in vitro metabolic stability assay?

A3: The choice of in vitro test system depends on the specific goals of your study.[12]

  • Liver Microsomes: These are subcellular fractions that contain many drug-metabolizing enzymes, particularly the cytochrome P450s (CYPs).[13][14] They are a cost-effective and high-throughput option for assessing phase I metabolism.[15]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain both phase I and phase II enzymes, as well as transporters.[13][14] They provide a more comprehensive picture of a compound's metabolic fate.[15]

For initial screening, liver microsomes are often sufficient. If a compound shows promising activity but poor stability in microsomes, further investigation in hepatocytes is warranted to assess the contribution of phase II metabolism.[16]

Troubleshooting Guides

Issue 1: High Intrinsic Clearance (CLint) in Human Liver Microsomes
Possible Cause Troubleshooting Steps
Extensive CYP-mediated metabolism 1. Identify Metabolites: Use LC-MS/MS to pinpoint the sites of oxidation on the molecule.[3] 2. Block Metabolic Hotspots: Introduce substituents at the labile positions. For example, replacing a hydrogen with a fluorine or a methyl group can sterically hinder the metabolic enzymes.[17] 3. Bioisosteric Replacement: Replace metabolically susceptible moieties. For instance, replacing an electron-rich phenyl ring with a more electron-deficient pyridine or pyrazole ring can reduce oxidative metabolism.[6]
Non-CYP mediated metabolism 1. Use Enzyme Inhibitors: Conduct co-incubation studies with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to determine if CYPs are the primary enzymes responsible for the observed clearance. 2. Explore Other Enzyme Systems: If clearance persists in the presence of CYP inhibitors, consider the involvement of other enzymes present in microsomes, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs).[14]
Issue 2: Good in vitro Stability but Poor in vivo Exposure
Possible Cause Troubleshooting Steps
High First-Pass Metabolism 1. Assess Gut Wall Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall before reaching the liver.[18] In vitro incubation with intestinal microsomes or S9 fractions can help evaluate this. 2. Formulation Strategies: Consider formulation approaches to protect the drug from first-pass metabolism, such as enteric coatings or co-administration with inhibitors of metabolic enzymes.[3]
Efflux Transporter Substrate 1. Permeability Assays: Use cell-based assays (e.g., Caco-2) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3] 2. Structural Modifications: Modify the structure to reduce its affinity for efflux transporters.

Data Presentation

Table 1: Comparison of Metabolic Stability Parameters for Pyrazole Analogs

CompoundModificationt½ (min) in HLMCLint (µL/min/mg) in HLM
Parent Compound -1546.2
Analog A Deuteration at C4-position4515.4
Analog B Phenyl ring replaced with Pyridine6011.6
Analog C Introduction of a CF3 group on the phenyl ring>120<5.8

HLM: Human Liver Microsomes

Table 2: Effect of Bioisosteric Replacement on Metabolic Stability

Original MoietyBioisosteric ReplacementEffect on Metabolic StabilityReference
PhenylPyrazoleIncreased[6]
ThiazolePyrazoleIncreased[6]
AmidePyrazoleSuitable Replacement[7]
Ester1,2,4-OxadiazoleIncreased[19]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a pyrazole-based drug candidate.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 0.5 mg/mL)[14]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system[12]

Procedure:

  • Prepare the incubation mixture by adding the phosphate buffer, liver microsomes, and test compound (final concentration, e.g., 1 µM) to a 96-well plate.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[16]

  • Calculate the percentage of the compound remaining at each time point.

  • Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, Microsomes, Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Incubate and Quench at Time Points start_reaction->time_points centrifuge Centrifuge time_points->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for in vitro metabolic stability assay.

troubleshooting_workflow start Poor Metabolic Stability Observed met_id Identify Metabolites (LC-MS/MS) start->met_id soft_spot Metabolic 'Soft Spot' Identified? met_id->soft_spot block_met Block Metabolism: - Deuteration - Steric Hindrance - Bioisosteric Replacement soft_spot->block_met Yes no_soft_spot Investigate Alternative Pathways: - Phase II Metabolism - Non-CYP Enzymes soft_spot->no_soft_spot No retest Re-evaluate in vitro Stability block_met->retest no_soft_spot->retest

Caption: Troubleshooting logic for poor metabolic stability.

References

Technical Support Center: Addressing Off-Target Effects of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. The content is designed to help identify, understand, and mitigate off-target effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based inhibitor is showing unexpected cellular phenotypes unrelated to its intended target. Could this be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. The ATP-binding pocket, the target for many kinase inhibitors, is structurally conserved across the human kinome. This similarity can lead to a pyrazole-based inhibitor binding to and inhibiting kinases other than the intended target, resulting in unforeseen biological consequences.[1][2] It is highly recommended to perform a comprehensive kinase selectivity profile to identify potential off-target interactions.[1]

Q2: How can I determine the kinase selectivity profile of my pyrazole-based inhibitor?

A2: There are several methods to determine the kinase selectivity profile of your compound. A widely used and comprehensive approach is to screen your inhibitor against a large panel of purified kinases.[1] This can be done through:

  • Biochemical Assays: These assays, such as radiometric or luminescence-based assays, measure the enzymatic activity of a panel of kinases in the presence of your inhibitor.[3][4]

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the direct binding interactions between your compound and a panel of kinases.[3]

  • Chemoproteomic Approaches: These methods, performed in cell lysates or live cells, provide a more physiologically relevant assessment of target engagement and selectivity.[1]

Several commercial services offer screening against hundreds of kinases, providing a broad overview of your inhibitor's selectivity.[1][5]

Q3: What is the significance of IC50 and Ki values in assessing off-target effects?

A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are crucial quantitative measures of your inhibitor's potency against a specific kinase. A lower IC50 or Ki value indicates higher potency.[1] When evaluating off-target effects, it is the difference in potency that matters. A significantly larger IC50 or Ki value for off-targets compared to the intended target (a difference of over 100-fold is a common benchmark) suggests good selectivity.[1] Conversely, if your inhibitor inhibits other kinases with potencies similar to the intended target, off-target effects are highly probable.[1]

Q4: Can the off-target effects of a pyrazole-based inhibitor ever be beneficial?

A4: While off-target effects are often considered detrimental, leading to toxicity or confounding experimental results, they can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[1] However, it is critical to intentionally identify and characterize these off-target interactions to understand the compound's full mechanism of action.

Q5: Are there computational methods to predict potential off-target effects of my pyrazole inhibitor?

A5: Yes, computational approaches, such as molecular docking, can be valuable tools to predict potential off-target interactions.[6][7] These methods can simulate the binding of your inhibitor to the structures of various kinases, helping to identify potential off-targets early in the drug discovery process.[6][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results across different cell lines. Cell line-specific off-target effects.1. Test your inhibitor in multiple cell lines to confirm if the results are cell-type specific.[1]2. Perform a kinome-wide selectivity screen using lysates from the specific cell lines you are using.[1]
Activation of a signaling pathway that should be downstream of the inhibited target. Paradoxical pathway activation due to off-target inhibition of a negative regulator in the same or a parallel pathway.1. Conduct a targeted kinase screen against kinases known to be involved in that pathway.[1]2. Analyze changes in the phosphorylation status of key proteins in related signaling pathways using techniques like Western blotting or mass spectrometry.[1]
High toxicity observed at concentrations close to the effective dose. Off-target inhibition of kinases essential for cell viability.1. Perform a broad kinase selectivity profile to identify potent off-target interactions.[3]2. Use a more selective inhibitor for your intended target as a control, if one is available.[1]
My inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. Poor cell permeability or active efflux from the cell. Off-target effects in the cellular environment that antagonize the on-target effect.1. Perform cell permeability assays.2. Utilize cell-based target engagement assays like NanoBRET™ to confirm intracellular target binding.[4][7]

Data Presentation: Kinase Selectivity Profile

Table 1: Example Kinase Selectivity Profile for a Pyrazole-Based Inhibitor (Compound PZ-X)

This table summarizes the inhibitory activity of Compound PZ-X against its intended target (Kinase A) and a selection of common off-target kinases.

Kinase TargetCompound PZ-X IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A (Intended Target) 12 5
Kinase B1,50010
Kinase C>10,00020
Kinase D852
Kinase E8,20015

Interpretation: Compound PZ-X demonstrates good selectivity for its intended target, Kinase A, over Kinases B, C, and E. However, it shows significant activity against Kinase D, which could lead to off-target effects in cellular systems where Kinase D is active.[1]

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Pyrazole-based inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrazole-based inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.[9]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantitatively measure compound binding to a specific kinase target within intact, live cells.[4][10]

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • Pyrazole-based inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well plates

  • Plate reader with filter-based detection for luminescence and fluorescence

Protocol:

  • Cell Preparation:

    • Harvest and resuspend the cells expressing the NanoLuc®-kinase fusion in Opti-MEM®.

    • Dispense the cell suspension into a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrazole-based inhibitor in Opti-MEM®.

    • Add the diluted inhibitor to the wells containing the cells.

    • Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes, measuring both the donor (NanoLuc®) and acceptor (tracer) signals using the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation biochem_start Synthesized Pyrazole Inhibitor kinase_panel Kinase Panel Screening (>400 kinases) biochem_start->kinase_panel In Vitro cell_assay Cellular Activity Assays (e.g., Proliferation, Apoptosis) biochem_start->cell_assay target_engagement Cellular Target Engagement (e.g., NanoBRET) biochem_start->target_engagement ic50_determination Biochemical IC50 Determination kinase_panel->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile phenotype Phenotypic Observation cell_assay->phenotype target_engagement->phenotype off_target_id Identify Potential Off-Targets phenotype->off_target_id selectivity_profile->off_target_id mitigation Develop Mitigation Strategy off_target_id->mitigation signaling_pathway cluster_intended Intended Pathway cluster_off_target Off-Target Pathway A Upstream Signal B Target Kinase A->B C Substrate B->C D Cellular Response C->D X Parallel Signal Y Off-Target Kinase X->Y Z Unintended Cellular Effect Y->Z inhibitor Pyrazole Inhibitor inhibitor->B Inhibition inhibitor->Y Off-Target Inhibition troubleshooting_logic start {Unexpected Phenotype Observed} q1 {Is the phenotype observed in multiple cell lines?} start->q1 a1_yes Likely on-target or broadly relevant off-target effect. q1->a1_yes Yes a1_no Possible cell line-specific off-target. q1->a1_no No q2 {Does a structurally different inhibitor for the same target replicate the phenotype?} a1_yes->q2 profiling Perform broad kinase selectivity profiling. a1_no->profiling a2_yes Phenotype is likely on-target. q2->a2_yes Yes a2_no Phenotype is likely due to an off-target effect of the initial inhibitor. q2->a2_no No a2_no->profiling

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated pyrazole inhibitors, leveraging experimental data to highlight the profound impact of fluorination on biological activity and pharmacokinetic properties.

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous inhibitors targeting a wide array of enzymes, including kinases, cholinesterases, and nitric oxide synthases (NOS). The introduction of fluorine atoms into the pyrazole ring or its substituents can dramatically alter a compound's physicochemical properties, often leading to enhanced potency, selectivity, and metabolic stability. This guide will delve into a comparative analysis of these two classes of inhibitors, presenting key data in a structured format, detailing relevant experimental protocols, and visualizing critical biological pathways and workflows.

Data Presentation: A Comparative Look at Inhibitory Potency

The following tables summarize the inhibitory activities of selected fluorinated and non-fluorinated pyrazole inhibitors against various targets. It is important to note that the data is compiled from different studies and may not represent direct head-to-head comparisons of a single compound and its exact fluorinated analog. However, the collective data illustrates a clear trend: the introduction of fluorine often correlates with a significant increase in inhibitory potency.

Table 1: Comparison of Inhibitory Activity Against Nitric Oxide Synthase (NOS) Isoforms

Compound IDStructureTarget Isoform% Inhibition (at 1 mM for Non-Fluorinated, 50 µM for Fluorinated)
Non-Fluorinated Pyrazole 1 (E)-3(5)-(β-(4-hydroxyphenyl)-ethenyl)-5(3)-phenyl-1H-pyrazolenNOS~50%
iNOS~60%
eNOS~77%
Fluorinated Pyrazole 2 (E)-3(5)-(β-(3-Fluoro-4-hydroxyphenyl)-ethenyl)-5(3)-phenyl-1H-pyrazolenNOS~60%
iNOS~90%
eNOS~40%

Data adapted from a study on curcumin-related pyrazoles, demonstrating that fluorinated derivatives are approximately 20-fold more potent than their non-fluorinated counterparts.[1]

Table 2: Comparison of Inhibitory Activity Against Cholinesterases

Compound ClassTarget EnzymeRepresentative IC50 Values (µM)Key Findings
Non-Fluorinated Pyrazole Derivatives Acetylcholinesterase (AChE)0.107 - 0.040Potent inhibition observed, with activity dependent on substituents.
Fluorinated Pyrazole-5-sulfofluoridates Butyrylcholinesterase (BuChE)0.79 The fluorosulfate group was found to increase binding affinity. Precursor pyrazolones showed weak activity (>20 µM).[2][3]

The Impact of Fluorination on Pharmacokinetics

The introduction of fluorine can significantly improve the metabolic stability and pharmacokinetic profile of drug candidates. The strong carbon-fluorine bond is less susceptible to metabolic degradation, which can lead to a longer half-life and increased bioavailability. For instance, a study on fluorinated indazoles, a related heterocyclic system, showed that the presence of fluorine at the C6 position dramatically increased oral bioavailability from low levels to 61%. While specific comparative pharmacokinetic data for a pyrazole and its direct fluorinated analog was not found in a single study, the general principle of improved metabolic stability through fluorination is a well-established strategy in drug design.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitors. Below are methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The ATP concentration should be near the Km value for the kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test Compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Add the test compound at various concentrations, a positive control (e.g., Donepezil), and buffer (for control) to the wells of a 96-well plate.

  • Add the AChE solution to all wells and incubate for 15 minutes at 25°C.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition and calculate the IC50 value for each test compound.

In Vivo Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model.

Materials:

  • Test compound formulated for the chosen route of administration (e.g., oral, intravenous).

  • Animal model (e.g., mice or rats).

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Administer the test compound to a group of animals at a specific dose and route.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to separate plasma.

  • Extract the drug from the plasma samples.

  • Quantify the concentration of the parent drug (and any major metabolites) in each plasma sample using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time data.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Mandatory Visualization

Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cytokine-mediated cellular responses. Ruxolitinib, a pyrazole-containing drug, is an inhibitor of JAK1 and JAK2.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene Target Gene STAT_dimer->Gene Translocates to Nucleus and Binds DNA STAT->STAT_dimer Dimerizes Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits Transcription Gene Transcription Gene->Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Experimental Workflow: Kinase Inhibitor Evaluation

The following diagram illustrates a general workflow for the evaluation of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Start Synthesized Pyrazole Compound Biochemical_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->Biochemical_Assay Potency_Check Potent? (IC50 < Threshold) Biochemical_Assay->Potency_Check Cell_Based_Assay Cell-Based Assay (e.g., Cell Proliferation) Potency_Check->Cell_Based_Assay Yes Stop_Inactive Inactive Compound Potency_Check->Stop_Inactive No Cellular_Potency_Check Active in Cells? Cell_Based_Assay->Cellular_Potency_Check Selectivity_Profiling Kinase Selectivity Profiling Cellular_Potency_Check->Selectivity_Profiling Yes Stop_Not_Cell_Permeable Not Cell Permeable or Inactive in Cells Cellular_Potency_Check->Stop_Not_Cell_Permeable No In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Selectivity_Profiling->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Caption: A general experimental workflow for the evaluation of pyrazole-based kinase inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. Due to the limited publicly available data on this specific molecule, this report leverages cross-reactivity data from structurally related pyrazole-based inhibitors to forecast its potential off-target profile. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous enzyme inhibitors.[1][2] However, achieving selectivity remains a significant challenge, particularly for kinase inhibitors, due to the highly conserved nature of the ATP-binding site across the kinome.[1][2] This guide will focus on two major classes of enzymes frequently inhibited by pyrazole derivatives: kinases and cyclooxygenase (COX) enzymes.

Representative Cross-Reactivity Data of Pyrazole-Based Inhibitors

The following tables summarize the inhibitory activity (IC50) of selected pyrazole-based compounds against their primary targets and a panel of related enzymes. This data illustrates the varying degrees of selectivity that can be achieved through modifications of the pyrazole core and serves as a proxy for the potential cross-reactivity of this compound.

Table 1: Cross-Reactivity Profile of Pyrazole-Based Kinase Inhibitors

Compound/InhibitorPrimary Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM)Reference(s)
Representative Pyrazole-Based p38α Inhibitor p38α25p38β70[3]
JNK1>10,000[3]
ERK2>10,000[3]
Representative Pyrazole-Based CDK2 Inhibitor CDK2/CycA15CDK1/CycB45[3]
CDK4/CycD1>5,000[3]
GSK3β800[3]
Ruxolitinib (JAK1/2 Inhibitor) JAK1~3JAK3~430[4]
JAK2~3TYK2-

Data is synthesized from published literature and is intended to be representative. Actual values may vary based on assay conditions.

Table 2: Cross-Reactivity Profile of Pyrazole-Based COX Inhibitors

Compound/InhibitorPrimary TargetIC50 (µM)Key Off-TargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib COX-20.04COX-115375[5]
SC-558 COX-20.0053COX-1>1900>358,490[5]
Representative Pyrazole Derivative 5u COX-21.79COX-1134.1274.92[6]
Representative Pyrazole Derivative 5s COX-22.03COX-1148.172.95[6]

The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. Below are representative protocols for in vitro kinase and COX inhibition assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.[1]

Materials:

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Purified kinase enzyme

  • Substrate (peptide or protein)

  • [γ-33P]ATP (radiolabeled)

  • Test compound dilutions in DMSO

  • 96-well microplate

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

  • Assay Reaction:

    • In a microplate, add the kinase, substrate, and test compound at various concentrations.

    • Include a "vehicle control" (DMSO only) and a "no enzyme" control.

    • Initiate the reaction by adding [γ-33P]ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-33P]ATP.

    • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC50 values of test compounds against COX-1 and COX-2 enzymes using a fluorometric approach.[5]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Fluorogenic probe/substrate

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration. Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and the fluorogenic probe.

    • Add the diluted test compound to the respective wells. Include DMSO-only controls and positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate at 37°C for approximately 10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of enzyme inhibitor cross-reactivity.

G cluster_0 Inhibitor Cross-Reactivity Assessment Workflow A Synthesize Pyrazole-Based Inhibitor (e.g., this compound) B Primary Target Enzyme Assay (Determine On-Target Potency, IC50) A->B C Broad Kinase Panel Screen (e.g., >100 kinases at a single high concentration) B->C D Secondary Enzyme Panel Screen (e.g., COX-1, COX-2, other relevant enzymes) B->D E Dose-Response Assays for 'Hits' (Determine Off-Target IC50 values) C->E D->E F Calculate Selectivity Indices E->F G Cell-Based Assays (Confirm on- and off-target effects in a cellular context) F->G H Structure-Activity Relationship (SAR) Studies (Optimize for selectivity) G->H

Caption: Workflow for assessing the cross-reactivity of a novel enzyme inhibitor.

G cluster_0 Common Signaling Pathways Targeted by Pyrazole Inhibitors Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P Gene Gene Expression (Inflammation, Proliferation) STAT->Gene Ruxolitinib Pyrazole Inhibitors (e.g., Ruxolitinib) Ruxolitinib->JAK Stress Stress/Mitogen MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38MAPK p38 MAPK MAPKK->p38MAPK P TranscriptionFactors Transcription Factors p38MAPK->TranscriptionFactors P Inflammation Inflammation Apoptosis TranscriptionFactors->Inflammation p38Inhibitor Pyrazole p38 Inhibitors p38Inhibitor->p38MAPK ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins1 Prostaglandins (Homeostatic) COX1->Prostaglandins1 Prostaglandins2 Prostaglandins (Inflammatory) COX2->Prostaglandins2 COXInhibitor Pyrazole COX Inhibitors (e.g., Celecoxib) COXInhibitor->COX1 COXInhibitor->COX2

Caption: Simplified signaling pathways commonly targeted by pyrazole-based inhibitors.

References

A Head-to-Head Comparison of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid with Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole-4-carboxylic acid scaffold is a cornerstone in the development of modern fungicides, particularly those targeting cellular respiration.[1][2] This guide provides a comparative analysis of a novel investigational compound, 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (designated herein as Compound X), against established commercial fungicides: Boscalid, Bixafen, and Fluxapyroxad. These comparators are well-characterized pyrazole-carboxamide fungicides whose primary mode of action is the inhibition of succinate dehydrogenase (SDH).[3][4][5] This document is intended to provide a framework for evaluating new chemical entities within this class, presenting key performance data, detailed experimental protocols for replication, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target for this class of fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[6][7] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[8][9] By binding to the ubiquinone-binding site of the SDH enzyme, these inhibitors block the electron transport chain, which halts ATP production and leads to the death of the fungal cell.[9][10] This targeted mode of action is effective against a broad spectrum of fungal pathogens.[3][11]

cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ ComplexII Complex II (SDH) ComplexII->UQ ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase UQ->ComplexIII ATP ATP ATP_Synthase->ATP Inhibitor Compound X Boscalid, Bixafen, Fluxapyroxad Inhibitor->ComplexII Inhibition

Caption: Mechanism of action of SDHI fungicides.

Data Presentation: Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of Compound X in comparison to Boscalid, Bixafen, and Fluxapyroxad. The data is presented as the half-maximal effective concentration (EC50) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC50) for SDH enzyme activity.

Disclaimer: The data for Compound X is hypothetical and for illustrative purposes only, designed to showcase how a novel compound would be evaluated against industry standards.

Table 1: In Vitro Mycelial Growth Inhibition (EC50, µg/mL)

Fungal PathogenCompound X (Hypothetical)BoscalidBixafenFluxapyroxad
Rhizoctonia solani0.0450.799[12]0.043[13]0.131[12]
Botrytis cinerea0.650>1000.950.791[14]
Sclerotinia sclerotiorum0.1500.120.180.06
Alternaria alternata1.200.250.350.40

Table 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition (IC50, µM)

Source of SDHCompound X (Hypothetical)BoscalidBixafenFluxapyroxad
Rhizoctonia solani1.957.92[15]1.222 mg/L (~3.56 µM)[13]6.15[15]
Botrytis cinerea3.50>502.852.50

Experimental Protocols

Detailed methodologies for the key comparative assays are provided below to ensure reproducibility.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This protocol determines the concentration of a compound required to inhibit 50% of mycelial growth (EC50) using the poisoned food technique.[16]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Stock solutions of test compounds in Dimethyl Sulfoxide (DMSO)

  • Actively growing cultures of fungal pathogens on PDA

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Preparation of Poisoned Media: Prepare a series of dilutions of the test compounds from the stock solution. Add appropriate volumes of each dilution to molten PDA (held at 45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium. Pour approximately 20 mL of the amended PDA into each sterile petri dish. A control plate containing only PDA and DMSO (at the same concentration as the treatments) should also be prepared.

  • Inoculation: Once the agar has solidified, place a 6 mm mycelial plug, cut from the edge of an actively growing fungal culture, in the center of each plate.[17]

  • Incubation: Seal the plates with paraffin film and incubate them at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.

  • EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of the compounds on SDH enzyme activity.[2][18]

Materials:

  • Mitochondria isolated from the target fungus

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCIP) (electron acceptor)

  • Phenazine methosulfate (PMS)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation: Isolate mitochondria from the target fungal species using standard cell fractionation techniques. The protein concentration of the mitochondrial suspension should be determined.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • SDH Assay Buffer

    • Varying concentrations of the test compound (or DMSO for control)

    • Mitochondrial suspension

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding a solution containing succinate, DCIP, and PMS.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-20 minutes at 25°C.[19] The rate of DCIP reduction is proportional to the SDH activity.

  • Calculation: Determine the rate of reaction (ΔAbs/min) for each concentration. Calculate the percentage of inhibition relative to the control (DMSO only).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

cluster_prep Preparation cluster_invitro In Vitro Antifungal Assay cluster_enzyme Enzyme Inhibition Assay cluster_analysis Data Analysis & Comparison A1 Synthesize & Purify Novel Compound (Compound X) A2 Prepare Stock Solutions (Compound X & Known Drugs in DMSO) A1->A2 B1 Prepare 'Poisoned' PDA Plates with Serial Dilutions A2->B1 C2 Set up 96-Well Plate Assay (Mitochondria + Inhibitors) A2->C2 A3 Culture Fungal Pathogens on PDA Medium B2 Inoculate Plates with Fungal Mycelial Plugs A3->B2 C1 Isolate Mitochondria from Fungal Culture A3->C1 B1->B2 B3 Incubate & Measure Colony Diameter B2->B3 B4 Calculate % Inhibition & Determine EC50 Values B3->B4 D1 Tabulate EC50 & IC50 Data B4->D1 C1->C2 C3 Measure SDH Activity (Spectrophotometry) C2->C3 C4 Calculate % Inhibition & Determine IC50 Values C3->C4 C4->D1 D2 Compare Activity Spectrum & Potency vs. Known Drugs D1->D2

Caption: Experimental workflow for fungicide evaluation.

References

Cytotoxicity comparison of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity Analysis of Pyrazole Derivatives in Normal Versus Cancer Cells

An Objective Guide for Researchers and Drug Development Professionals

Introduction: Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, with numerous studies highlighting their potential to selectively target and inhibit the growth of cancer cells.[1][2][3][4] This guide provides a comparative analysis of the cytotoxic effects of pyrazole-based compounds on normal versus cancerous cell lines, supported by experimental data from various studies. While specific data for 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is not available in the reviewed literature, this guide utilizes data from structurally related pyrazole derivatives to provide a representative comparison.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against a panel of human cancer cell lines and normal cell lines. A lower IC50 value indicates a higher cytotoxic potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a key indicator of a compound's cancer-selective toxicity. A higher SI value is desirable, as it suggests greater safety for normal tissues.

Compound IDCancer Cell LineCancer TypeIC50 (µM) in Cancer CellsNormal Cell LineIC50 (µM) in Normal CellsSelectivity Index (SI)Reference
Compound 3f MDA-MB-468Triple-Negative Breast Cancer14.97AGO1522Human Fibroblast28.741.92
Compound 11 MCF-7Breast Cancer2.85WI-38Human Lung Fibroblast115.7540.61
Compound 11 HT-29Colorectal Cancer2.12WI-38Human Lung Fibroblast115.7554.60
Compound 12 MCF-7Breast Cancer23.99WI-38Human Lung Fibroblast>100>4.17
Compound 15 MCF-7Breast Cancer4.35WI-38Human Lung Fibroblast56.6113.01
Diphenyl pyrazole-chalcone derivatives (general) Various-Significant ActivityHSFHuman Skin FibroblastNon-toxic-

Note: The data presented is for representative pyrazole derivatives and not specifically for this compound.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pyrazole derivative) and a vehicle control (e.g., DMSO). Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Procedure for Suspension Cells:

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and immediately add the test compounds.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

  • Centrifugation and Solubilization: Centrifuge the plate to pellet the cells. Carefully remove the supernatant and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis: Follow steps 5 and 6 as described for adherent cells.[5][6]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cluster_4 Comparison A Seed Normal and Cancer Cells in 96-well plates B Add Pyrazole Compound (e.g., this compound) at various concentrations A->B After 24h attachment C Incubate for 24, 48, or 72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Determine IC50 Values H->I J Compare IC50 values between Normal and Cancer Cells to determine Selectivity Index (SI) I->J

Caption: Experimental workflow for cytotoxicity comparison.

Signaling Pathways Potentially Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PI3K->PIP2 PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR CellFunction Cell Growth, Survival, and Proliferation mTOR->CellFunction Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition.

References

Benchmarking the Inhibitory Potency of Novel Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel pyrazole compounds, focusing on their inhibitory potency (IC50/Ki) against various biological targets. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds in preclinical studies.

Data Presentation: Inhibitory Potency of Novel Pyrazole Compounds

The following table summarizes the inhibitory activities of selected novel pyrazole compounds against various targets, primarily protein kinases and cancer cell lines. These values are crucial for assessing the potency and potential therapeutic applications of these compounds.

Compound IDTargetIC50 / Ki ValueCell Line (if applicable)
Kinase Inhibitors
AfuresertibAkt1Ki = 0.08 nMN/A
Compound 2Akt1IC50 = 1.3 nMN/A
Compound 6Aurora KinaseIC50 = 0.16 µMN/A
Compound 8Aurora A / Aurora BIC50 = 35 nM / 75 nMN/A
Compound 11EGFR / Topo-1IC50 = 0.083 µM / 0.020 µMN/A
Compound 22CDK2 / CDK5IC50 = 24 nM / 23 nMN/A
Compound 36CDK2IC50 = 0.199 µMN/A
Compound 43PI3 KinaseIC50 = 0.25 µMMCF7
Compound 49LRRK2 / pLRRK2Ki = 0.7 nM / IC50 = 3 nMN/A
Compound 50EGFR / VEGFR-2IC50 = 0.09 µM / 0.23 µMN/A
Antiproliferative Activity
Compound 1ProliferationIC50 = 1.3 µMMCF7
Compound 5bTubulin PolymerizationIC50 = 7.30 µMN/A
Compound 5bProliferationGI50 = 0.021 µMK562
Compound 6ProliferationIC50 = 0.39 µMHCT116
Compound 11ProliferationIC50 = 2.85 µMMCF-7
Compound 11ProliferationIC50 = 2.12 µMHT-29
COX Inhibitors
Compound 11COX-2IC50 = 0.043 µMN/A
Compounds 12, 15COX-2IC50 = 0.043-0.049 µMN/A

Experimental Protocols

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1] It is a key parameter for quantifying an inhibitor's potency.[1] The following is a generalized protocol for determining the IC50 value of a pyrazole compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Novel pyrazole inhibitor compound

  • Assay buffer (optimized for pH, temperature, and ionic strength)

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the pyrazole inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor in the assay buffer.

  • Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, a constant concentration of the enzyme, and varying concentrations of the inhibitor.[1]

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Initiation of Reaction: Add a high, constant concentration of the substrate to all wells to start the enzymatic reaction.[1]

  • Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

    • Fit the data to a sigmoidal dose-response curve. The point of inflection of this curve corresponds to the log IC50.[1]

Conversion of IC50 to Ki: While IC50 values are widely used, they can vary depending on experimental conditions, particularly the substrate concentration.[1] The inhibition constant (Ki), a true equilibrium constant, is considered a more absolute measure of inhibitor potency.[1] The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors:[2]

K_i = IC_50 / (1 + [S]/K_m)

Where:

  • [S] is the substrate concentration.

  • K_m is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax.[2]

Visualizations

Signaling Pathway and Experimental Workflow

Diagrams created using Graphviz (DOT language) illustrate a key signaling pathway targeted by pyrazole inhibitors and the general workflow for determining their inhibitory potency.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Novel Pyrazole Compound Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer pyrazole compounds.

IC50_Determination_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Buffer, Pyrazole Compound Dilutions) B 2. Assay Plate Setup (Enzyme + Buffer + Inhibitor) A->B C 3. Pre-incubation (Allow Enzyme-Inhibitor Binding) B->C D 4. Reaction Initiation (Add Substrate) C->D E 5. Kinetic Measurement (Monitor Reaction Rate) D->E F 6. Data Processing (% Inhibition Calculation) E->F G 7. Dose-Response Curve (% Inhibition vs. log[Inhibitor]) F->G H 8. IC50 Value Calculation (Sigmoidal Curve Fit) G->H

Caption: Experimental workflow for the determination of IC50 values for enzyme inhibitors.

References

Investigating the ADMET properties of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals on the ADMET Properties of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. Among these, this compound derivatives are gaining significant attention as potent kinase inhibitors, targeting key signaling pathways implicated in oncology and inflammatory diseases. However, the journey from a promising lead compound to a successful drug is fraught with challenges, with suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary cause of late-stage attrition. This guide provides a comprehensive comparison of the ADMET properties of this pyrazole series against established kinase inhibitors, supported by detailed experimental methodologies and visual workflows to aid researchers in navigating the complexities of drug development.

Comparative Analysis of ADMET Properties

To provide a clear perspective on the drug-like potential of this compound derivatives, this section presents a comparative summary of their key ADMET parameters alongside those of well-established kinase inhibitors. The data presented for the pyrazole derivatives are representative values based on in-silico predictions and available literature on structurally similar compounds.

PropertyThis compound Derivative (Representative)Tozasertib (Aurora Kinase Inhibitor)Pictilisib (Pan-PI3K Inhibitor)Galunisertib (TGF-βR1 Inhibitor)
Molecular Weight ( g/mol ) ~300 - 450533.6441.5433.5
Aqueous Solubility (µM) 20 - 100 (pH 7.4)LowLowLow
Permeability (Papp, 10⁻⁶ cm/s) 5 - 15 (Moderate to High)ModerateHighModerate
Human Liver Microsomal Stability (t½, min) 30 - 90>6030-60>60
Plasma Protein Binding (%) 90 - 98>99>98~95
CYP Inhibition (IC₅₀, µM) >10 (for major isoforms)CYP3A4 inhibitorModerate CYP3A4 inhibitorSubstrate of CYP3A4
hERG Inhibition (IC₅₀, µM) >10>10>10>30

In-Depth Look at Experimental Protocols

The quantitative data presented above is derived from a suite of standardized in vitro assays. Understanding the methodologies behind these experiments is crucial for interpreting the results and designing further studies.

Aqueous Solubility: The Shake-Flask Method

A fundamental parameter, aqueous solubility, dictates a compound's dissolution rate and subsequent absorption. The shake-flask method remains the gold standard for its determination.

  • Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

  • Methodology:

    • An excess amount of the solid compound is added to a vial containing a phosphate-buffered saline (PBS) at a physiological pH of 7.4.

    • The vial is sealed and agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Following incubation, the suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Membrane Permeability: The Caco-2 Cell Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.

  • Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells.

  • Methodology:

    • Caco-2 cells are seeded onto a microporous membrane in a Transwell® plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (donor) side of the monolayer, and samples are taken from the basolateral (receiver) side at various time points.

    • The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Metabolic Stability: Human Liver Microsome (HLM) Assay

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes in the liver.

  • Objective: To determine the rate of metabolic degradation of a compound when incubated with human liver microsomes.

  • Methodology:

    • The test compound is incubated with a suspension of human liver microsomes in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent like acetonitrile.

    • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) of the compound is determined from the rate of its disappearance.

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target. The Rapid Equilibrium Dialysis (RED) method is a common technique to measure this.

  • Objective: To determine the fraction of a compound that is bound to plasma proteins.

  • Methodology:

    • A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

    • Plasma containing the test compound is added to one chamber, and a protein-free buffer (PBS) is added to the other.

    • The device is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane and reach equilibrium.

    • After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

    • The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Visualizing the Path Forward: Workflows and Pathways

To further aid in the conceptualization of the drug discovery process and the biological context of these pyrazole derivatives, the following diagrams illustrate a typical ADMET screening workflow and the key signaling pathways these compounds aim to modulate.

ADMET_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Aqueous\nSolubility Aqueous Solubility Caco-2\nPermeability Caco-2 Permeability Aqueous\nSolubility->Caco-2\nPermeability HLM\nStability HLM Stability Caco-2\nPermeability->HLM\nStability Plasma Protein\nBinding Plasma Protein Binding HLM\nStability->Plasma Protein\nBinding CYP & hERG\nInhibition CYP & hERG Inhibition Plasma Protein\nBinding->CYP & hERG\nInhibition Lead\nOptimization Lead Optimization CYP & hERG\nInhibition->Lead\nOptimization Rodent PK Rodent PK Efficacy Models Efficacy Models Rodent PK->Efficacy Models Toxicology Toxicology Efficacy Models->Toxicology Candidate\nSelection Candidate Selection Toxicology->Candidate\nSelection Lead\nCompound Lead Compound Lead\nCompound->Aqueous\nSolubility Tier 1 Lead\nOptimization->Rodent PK Tier 2

A tiered experimental workflow for ADMET screening.

Targeted signaling pathways for pyrazole-based kinase inhibitors.

Conclusion

This compound derivatives represent a promising class of kinase inhibitors with the potential for favorable ADMET properties. Early and systematic evaluation of these parameters, as outlined in this guide, is paramount for the successful progression of these compounds through the drug discovery pipeline. By employing a tiered approach to ADMET screening and leveraging detailed in vitro assays, researchers can make informed decisions to optimize lead candidates, mitigate the risk of late-stage failures, and ultimately accelerate the development of novel and effective therapies. The comparative data and experimental protocols provided herein serve as a valuable resource for scientists dedicated to advancing this exciting area of medicinal chemistry.

Safety Operating Guide

Proper Disposal of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, a compound that requires careful handling due to its chemical properties.

Immediate Safety and Handling Precautions

Hazard Profile Summary

Based on data for analogous compounds, the following table summarizes the potential hazards associated with this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[2][3]P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301+P317: IF SWALLOWED: Get medical help.[1]
Skin Irritation Causes skin irritation.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory Irritation May cause respiratory irritation.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
Aquatic Hazard Harmful to aquatic life.P273: Avoid release to the environment.

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5]

Step 1: Waste Segregation

Proper segregation is the foundational step to prevent hazardous chemical reactions and ensure compliant disposal.[4]

  • Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.[4] Any contaminated materials, such as weighing paper, pipette tips, and gloves, that have come into direct contact with the solid chemical should also be placed in this designated solid chemical waste container.[4][6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[4][5] Do not mix these solutions with incompatible waste streams.[4][6] The first rinse of any contaminated glassware must also be collected as hazardous waste.[5]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[5] For liquid waste, ensure the container is designed for liquids and will not leak.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5] The label must also include an accurate list of all constituents and their approximate concentrations, the date accumulation started, the principal investigator's name, and the laboratory location.[5]

Step 3: Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[5] This area should be secure and away from general laboratory traffic.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4] Provide them with a detailed inventory of the waste, including the chemical name and quantity.[4] Follow their specific instructions for packaging and preparing the waste for transport.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, first rinse) waste_type->liquid_waste Liquid segregate_solid Segregate into a dedicated, labeled solid hazardous waste container. solid_waste->segregate_solid segregate_liquid Segregate into a dedicated, labeled halogenated organic liquid waste container. liquid_waste->segregate_liquid store_waste Store waste container in a designated hazardous waste accumulation area. segregate_solid->store_waste segregate_liquid->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service. store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.